2-Dodec-2-enylbutanedioic acid
Description
Structure
3D Structure
Properties
CAS No. |
13877-83-3 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
2-dodec-2-enylbutanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h10-11,14H,2-9,12-13H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
VAHSVKWHLFZJMH-ZHACJKMWSA-N |
SMILES |
CCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCCCCCC/C=C/CC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
Other CAS No. |
13877-83-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Dodec-2-enylbutanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dodec-2-enylbutanedioic acid, also commonly known as dodecenylsuccinic acid (DDSA), is a C16 dicarboxylic acid with a versatile chemical profile. Its amphiphilic nature, possessing a long hydrophobic dodecenyl chain and a hydrophilic dicarboxylic acid head, makes it a compound of significant interest in various industrial and research applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and known applications, with a focus on its role as a corrosion inhibitor and its potential biological activities.
Chemical and Physical Properties
This compound is typically a viscous liquid or a low-melting solid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(Dodec-2-en-1-yl)butanedioic acid | |
| Synonyms | Dodecenylsuccinic acid, DDSA, 2-Dodecenylsuccinic acid | [1] |
| CAS Number | 13877-83-3 | [1] |
| Molecular Formula | C₁₆H₂₈O₄ | [1] |
| Molecular Weight | 284.39 g/mol | [1] |
| Appearance | Viscous liquid or solid | [2] |
| Boiling Point | 406.24 °C at 760 mmHg (calculated) | |
| Flash Point | 213.644 °C (calculated) | |
| Density | 1.031 g/cm³ (calculated) | |
| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |
Synthesis and Reactivity
The primary route for the synthesis of this compound involves a two-step process, starting with the production of its anhydride precursor, dodecenyl succinic anhydride (DDSA).
Synthesis of Dodecenyl Succinic Anhydride (DDSA)
DDSA is synthesized via an "ene" reaction between a C12 olefin (dodecene) and maleic anhydride. This reaction is typically carried out at elevated temperatures (around 180-200 °C).
Experimental Protocol: Synthesis of Dodecenyl Succinic Anhydride (DDSA)
Materials:
-
1-Dodecene
-
Maleic anhydride
-
Nitrogen gas supply
-
Reaction flask with a reflux condenser and magnetic stirrer
Procedure:
-
In a reaction flask, combine equimolar amounts of 1-dodecene and maleic anhydride.
-
Blanket the reaction mixture with a slow stream of nitrogen gas to prevent oxidation.
-
Heat the mixture to 180-200 °C with continuous stirring.
-
Maintain the temperature and stirring for several hours until the reaction is complete, which can be monitored by techniques such as titration to determine the consumption of maleic anhydride.
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting product is crude dodecenyl succinic anhydride.
Hydrolysis of Dodecenyl Succinic Anhydride to this compound
The synthesized DDSA can be hydrolyzed to the corresponding dicarboxylic acid by reaction with water. This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to ring-opening.
Experimental Protocol: Hydrolysis of Dodecenyl Succinic Anhydride
Materials:
-
Dodecenyl succinic anhydride (DDSA)
-
Water
-
Optional: Acid or base catalyst (e.g., HCl or NaOH)
-
Reaction flask with a reflux condenser and magnetic stirrer
Procedure:
-
Place the crude or purified DDSA in a reaction flask.
-
Add a stoichiometric excess of water to the flask.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be catalyzed by the addition of a small amount of acid or base to increase the rate of hydrolysis.
-
Continue refluxing for several hours until the hydrolysis is complete. The progress of the reaction can be monitored by the disappearance of the anhydride peak in the IR spectrum (around 1780 cm⁻¹ and 1860 cm⁻¹).
-
After completion, cool the reaction mixture. The this compound can be isolated by extraction with a suitable organic solvent, followed by washing and drying. Further purification can be achieved by recrystallization or chromatography if necessary.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, detailed spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.
¹H NMR:
-
Alkyl chain protons (-(CH₂)₈-CH₃): A complex multiplet in the region of 0.8-1.6 ppm. The terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm.
-
Allylic protons (-CH₂-CH=CH-): A multiplet around 2.0-2.2 ppm.
-
Vinylic protons (-CH=CH-): A multiplet in the region of 5.3-5.5 ppm.
-
Succinic acid backbone protons (-CH(COOH)-CH₂(COOH)): Multiplets in the range of 2.4-3.0 ppm.
-
Carboxylic acid protons (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O.
¹³C NMR:
-
Alkyl chain carbons: A series of peaks between 14 and 32 ppm.
-
Allylic and succinic backbone carbons: Peaks in the range of 25-45 ppm.
-
Vinylic carbons (-C=C-): Peaks in the region of 120-135 ppm.
-
Carboxylic acid carbons (-COOH): Two distinct peaks in the downfield region, typically between 175 and 185 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 (broad) | O-H stretching of the carboxylic acid dimer |
| 2925, 2855 | C-H stretching of the alkyl chain |
| ~1710 | C=O stretching of the carboxylic acid dimer |
| ~1650 | C=C stretching of the alkene |
| ~1465 | C-H bending of the alkyl chain |
| ~1250 | C-O stretching and O-H bending of the carboxylic acid |
| ~970 | C-H out-of-plane bending for a trans alkene (if present) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern would be characterized by the loss of water (M-18), the carboxyl group (M-45), and various fragments from the dodecenyl chain.[5]
Applications and Biological Activity
Corrosion Inhibition
One of the most well-documented applications of this compound and its anhydride is as a corrosion inhibitor, particularly for ferrous metals in lubricating oils and fuels.[3]
Corrosion Inhibition Workflow
Caption: Mechanism of corrosion inhibition by this compound.
The mechanism of action involves the adsorption of the molecule onto the metal surface. The polar carboxylic acid groups bind to the metal, while the long, nonpolar dodecenyl chain forms a hydrophobic barrier that repels water and prevents corrosive agents from reaching the surface.
Potential Biological Activity
While specific studies on the biological activity of this compound are limited, some research suggests potential antimicrobial properties. It has been shown to inhibit the growth of bacteria like Escherichia coli by disrupting the lipid bilayer of the mitochondrial membrane, which leads to decreased ATP production and cell death.[3] The general class of succinic acid derivatives has been investigated for a wide range of pharmacological activities.
Hypothesized Cellular Interaction Pathway
Caption: Postulated mechanism of antibacterial action.
Further research is required to fully elucidate the specific biological effects and potential therapeutic applications of this compound. The structural similarity to endogenous signaling molecules suggests that it could potentially interact with various cellular pathways, but this remains an area for future investigation.
Conclusion
This compound is a multifunctional molecule with established utility as a corrosion inhibitor and potential for biological applications. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization. The provided experimental outlines can serve as a basis for further research and development in various scientific and industrial fields. As interest in bio-based and specialty chemicals grows, a deeper understanding of compounds like this compound will be crucial for innovation.
References
An In-depth Technical Guide on the Synthesis and Characterization of 2-Dodec-2-enylbutanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 2-Dodec-2-enylbutanedioic acid. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a well-established synthetic protocol based on analogous reactions and predicted characterization data derived from spectroscopic information of structurally related molecules.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Michael addition of a dodecenyl nucleophile to a maleate derivative, followed by hydrolysis. The following proposed experimental protocol is based on established methodologies for the synthesis of substituted succinic acids.
Experimental Protocol: Synthesis via Michael Addition
Materials:
-
Maleic anhydride
-
1-Dodecene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Grignard Reagent Preparation (Alternative Nucleophile): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. 1-Bromo-1-dodecene is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Michael Addition: The flask containing the Grignard reagent is cooled to 0 °C. A solution of diethyl maleate in anhydrous THF is added dropwise with vigorous stirring under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the diethyl ester of this compound.
-
Saponification: The crude diethyl ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 4 hours.
-
Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the crude this compound. The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Characterization of this compound
The successful synthesis of the target compound can be confirmed through a combination of spectroscopic and analytical techniques. The following sections detail the expected results from these analyses.
Data Presentation: Predicted Quantitative Data
| Property | Predicted Value |
| Molecular Formula | C₁₆H₂₈O₄ |
| Molecular Weight | 284.39 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a crystalline solid. |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for predicted chemical shifts. |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for predicted chemical shifts. |
| FTIR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H), ~2920, 2850 (C-H), ~1710 (C=O), ~1640 (C=C), ~1410 (O-H bend), ~1240 (C-O) |
| Mass Spectrometry (ESI-) | m/z: 283.18 [M-H]⁻ |
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound.
Table 2: Predicted ¹H NMR Chemical Shifts.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | broad singlet |
| -CH=CH- (vinyl) | 5.3 - 5.5 | multiplet |
| -CH(COOH)- | 3.0 - 3.2 | multiplet |
| -CH₂-COOH | 2.6 - 2.8 | doublet |
| -CH₂-CH= | 2.0 - 2.2 | multiplet |
| -CH₂- (alkyl chain) | 1.2 - 1.4 | multiplet |
| -CH₃ (terminal) | 0.8 - 0.9 | triplet |
Table 3: Predicted ¹³C NMR Chemical Shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -COOH | 175 - 180 |
| -CH=CH- (vinyl) | 125 - 135 |
| -CH(COOH)- | 45 - 50 |
| -CH₂-COOH | 35 - 40 |
| -CH₂- (alkyl chain) | 22 - 32 |
| -CH₃ (terminal) | ~14 |
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Characterization Workflow
Caption: General workflow for the characterization of synthesized compounds.
References
Unraveling the Potential Mechanism of Action of 2-Dodec-2-enylbutanedioic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action of 2-dodec-2-enylbutanedioic acid is not currently available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related unsaturated and very-long-chain dicarboxylic acids. The information provided herein is intended for research and informational purposes only and should be interpreted with caution.
Executive Summary
This compound, a C16 unsaturated dicarboxylic acid, belongs to a class of molecules that have garnered interest for their potential biological activities. While direct studies on this specific compound are lacking, research on similar long-chain dicarboxylic acids suggests potential roles in modulating inflammatory pathways and metabolic processes. This document synthesizes the available information on related compounds to propose a potential mechanism of action for this compound, focusing on its possible anti-inflammatory effects and interactions with peroxisome proliferator-activated receptors (PPARs).
Introduction to Dicarboxylic Acids in Biological Systems
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. In biological systems, they are involved in various metabolic pathways, including fatty acid oxidation. Very-long-chain dicarboxylic acids (VLCDCAs) have been identified as endogenous lipids with potential anti-inflammatory and chemopreventive properties.[1][2] These molecules can be generated through the ω-oxidation of fatty acids, a process that is particularly active in the liver and kidneys.
Hypothesized Mechanism of Action of this compound
Based on the activities of related compounds, the mechanism of action of this compound may involve two primary pathways: modulation of inflammatory responses and activation of PPARs.
Anti-Inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of VLCDCAs. These lipids have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide and cytokines by monocytes.[3] The proposed anti-inflammatory mechanism is centered on the ability of these molecules to interfere with inflammatory signaling cascades.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Unsaturated dicarboxylic acids have been implicated as potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[4] Activation of PPARs, particularly PPARα and PPARγ, can lead to a variety of physiological effects, including anti-inflammatory responses and improved insulin sensitivity. Patents related to mixtures of unsaturated dicarboxylic acids suggest their ability to act on PPAR pathways, influencing adipocyte differentiation.[5][6]
Potential PPAR Activation Workflow
Caption: Hypothesized activation of PPAR signaling pathway.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not available. The following table summarizes data for related dicarboxylic acids to provide a contextual reference.
| Compound Class | Assay | Target/Effect | Reported Value | Reference |
| Very-Long-Chain Dicarboxylic Acids (VLCDCA) | Nitric Oxide Production Assay | Inhibition of LPS-stimulated NO production in human monocytes | Activity Demonstrated | [1] |
| Mixture of Unsaturated Dicarboxylic Acids | G3PDH Activity Assay | Stimulation of G3PDH activity in human adipocytes | +299% at 30 ppm | [6] |
Experimental Protocols for Studying Dicarboxylic Acid Activity
The following are generalized experimental protocols that could be adapted to investigate the mechanism of action of this compound, based on methodologies used for similar compounds.
Cell Culture and Treatment
-
Cell Lines: Human monocytic cell lines (e.g., THP-1) for inflammation studies; human pre-adipocyte cell lines (e.g., SGBS) for PPAR activity and adipogenesis assays.
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells would be treated with varying concentrations of this compound, with appropriate vehicle controls. For inflammation studies, cells would be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and/or LPS for a specified time (e.g., 24 hours).
-
Collect the supernatant and mix with Griess reagent.
-
Measure the absorbance at ~540 nm and quantify nitrite concentration using a standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Methodology:
-
Collect supernatants from treated cells.
-
Perform ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
-
PPAR Reporter Assay
-
Principle: Utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs) to measure PPAR activation.
-
Methodology:
-
Transfect cells with a PPRE-luciferase reporter plasmid and a PPAR expression plasmid.
-
Treat transfected cells with this compound.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
General Experimental Workflow
Caption: Proposed workflow for investigating biological activity.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the existing literature on related dicarboxylic acids provides a strong foundation for hypothesizing its potential roles in modulating inflammation and metabolism through pathways involving NF-κB and PPARs. Future research, employing the experimental approaches outlined in this guide, is essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound. Such studies will be critical in determining its potential for therapeutic applications.
References
- 1. Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106794124B9 - Active ingredient containing a mixture of unsaturated dicarboxylic fatty acids, composition containing said ingredient and cosmetic or dermatological use - Google Patents [patents.google.com]
- 6. US9918916B2 - Active ingredient comprising a mixture of unsaturated dicarboxylic fatty acids, compositions comprising said ingredient and cosmetic or dermatological uses - Google Patents [patents.google.com]
Spectroscopic Analysis of 2-[(Z)-dodec-2-enyl]butanedioic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 2-[(Z)-dodec-2-enyl]butanedioic acid, a C16 unsaturated dicarboxylic acid. Due to the limited availability of published spectral data for this specific isomer, this document combines established spectroscopic principles with data from analogous compounds, such as dodecenyl succinic anhydride and other long-chain fatty acids, to present a comprehensive characterization profile. This guide is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of modified lipid molecules.
Chemical Structure and Properties
2-[(Z)-dodec-2-enyl]butanedioic acid is a derivative of succinic acid featuring a 12-carbon alkenyl chain attached at the C2 position. The "(Z)" designation indicates a cis configuration at the C2'-C3' double bond.
-
Molecular Formula: C₁₆H₂₈O₄
-
Molecular Weight: 284.39 g/mol
-
IUPAC Name: 2-[(2Z)-dodec-2-en-1-yl]butanedioic acid
-
Synonyms: (Z)-2-Dodecenylsuccinic acid
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of 2-[(Z)-dodec-2-enyl]butanedioic acid. These predictions are based on the analysis of its constituent functional groups and data from structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.0 - 12.0 | broad s | - | 2H | Carboxylic Acid (-COOH ) |
| ~5.4 - 5.6 | m | - | 2H | Vinylic Protons (-CH =CH -) |
| ~3.0 - 3.2 | m | - | 1H | Methine Proton (-CH (COOH)-) |
| ~2.6 - 2.8 | m | - | 2H | Methylene Protons (-CH₂ COOH) |
| ~2.2 - 2.4 | m | - | 2H | Allylic Protons (-CH₂ -CH=CH-) |
| ~1.9 - 2.1 | m | - | 2H | Allylic Protons (=CH-CH₂ -CH₂-) |
| ~1.2 - 1.4 | broad s | - | 14H | Methylene Protons (-(CH₂ )₇-CH₃) |
| ~0.88 | t | ~6.8 | 3H | Terminal Methyl Proton (-CH₃ ) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 - 182 | Carboxylic Carbon (-C OOH) |
| ~128 - 132 | Vinylic Carbons (-C H=C H-) |
| ~45 - 50 | Methine Carbon (-C H(COOH)-) |
| ~35 - 40 | Methylene Carbon (-C H₂COOH) |
| ~31.9 | Methylene Carbon (-(C H₂)ₙ-) |
| ~29.0 - 29.7 | Methylene Carbons (-(C H₂)ₙ-) |
| ~28 - 30 | Allylic Carbon (-C H₂-CH=CH-) |
| ~22.7 | Methylene Carbon (-C H₂-CH₃) |
| ~14.1 | Terminal Methyl Carbon (-C H₃) |
Mass Spectrometry (MS)
Mass spectrometry of dicarboxylic acids often involves initial fragmentation through the loss of water or decarboxylation.
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode [M-H]⁻)
| m/z (amu) | Predicted Assignment |
| 283.19 | [M-H]⁻ (Deprotonated molecular ion) |
| 265.18 | [M-H - H₂O]⁻ (Loss of water) |
| 239.19 | [M-H - CO₂]⁻ (Loss of carbon dioxide) |
| 221.18 | [M-H - H₂O - CO₂]⁻ (Sequential loss of water and CO₂) |
| Various | Fragments from cleavage of the dodecenyl alkyl chain. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the carboxylic acid groups and the hydrocarbon chain. The hydrolyzed form of the parent anhydride, alkenyl succinic acid, typically shows a strong carbonyl absorption around 1707 cm⁻¹.
Table 4: Predicted Infrared (IR) Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| 2925, 2855 | Strong | C-H stretch (Asymmetric & Symmetric) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1650 | Weak | C=C stretch (Alkene) |
| ~1465 | Medium | C-H bend (Methylene) |
| ~1210-1320 | Medium, Broad | C-O stretch / O-H bend (Coupled) |
| ~910 | Medium, Broad | O-H bend (Out-of-plane) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-[(Z)-dodec-2-enyl]butanedioic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Apply a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of the carboxylic acid protons.
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument, tuned to the ¹³C frequency (~100 MHz for a 400 MHz spectrometer).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 30° pulse with a relaxation delay of 2 seconds.
-
Acquire several thousand scans (e.g., 2048 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data with an exponential window function (line broadening of 1-2 Hz).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
Instrumentation and Analysis:
-
Use a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Acquire spectra in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Set the capillary voltage to approximately -3.5 to -4.5 kV.
-
Set the drying gas (N₂) temperature to 300-350 °C and the flow rate to 8-12 L/min.
-
Scan a mass range from m/z 50 to 500.
-
For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 283.2) and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV) to observe fragment ions.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: No specific preparation is needed for a liquid or oily sample. Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of the neat 2-[(Z)-dodec-2-enyl]butanedioic acid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
After analysis, clean the crystal surface thoroughly with a soft cloth or wipe soaked in isopropanol.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical processes involved in the spectroscopic analysis and structural elucidation of 2-[(Z)-dodec-2-enyl]butanedioic acid.
An In-depth Technical Guide to the Solubility of 2-Dodec-2-enylbutanedioic Acid in Organic Solvents
Introduction to 2-Dodec-2-enylbutanedioic Acid
This compound, also known as dodecenyl succinic acid (DSSA), is a dicarboxylic acid with a long unsaturated alkyl chain. Its amphiphilic nature, stemming from the presence of both a hydrophobic dodecenyl group and a hydrophilic butanedioic acid moiety, governs its solubility characteristics. This structure suggests that it will interact with both polar and non-polar environments, influencing its solubility in various organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems.
| Property | Value |
| Molecular Formula | C₁₆H₂₈O₄ |
| Molecular Weight | 284.39 g/mol |
| Appearance | Clear, yellow to red-brown viscous liquid |
| Density | 1.03 g/cm³ |
| Boiling Point | 407.2 °C at 760 mmHg |
| Flash Point | 214.2 °C |
Solubility of Structurally Analogous Dicarboxylic Acids
To provide a reasonable estimation of the solubility of this compound, the following tables summarize the solubility of succinic acid (a short-chain dicarboxylic acid) and dodecanedioic acid (a long-chain saturated dicarboxylic acid) in various organic solvents. The presence of the double bond and the branched structure in this compound will likely influence its solubility relative to these analogs.
Table 1: Solubility of Succinic Acid (C₄H₆O₄) in Organic Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Ethanol | 9.0[1] | 25 |
| Methanol | 6.3[1] | - |
| Acetone | 2.7[2] | - |
| Diethyl Ether | 0.66[1] | 25 |
| Chloroform | 0.02[1] | 25 |
| Toluene | Insoluble[1][3] | - |
| Benzene | Insoluble[1][3] | - |
Table 2: Solubility of Dodecanedioic Acid (C₁₂H₂₂O₄) in Organic Solvents
| Solvent | Solubility | Temperature (°C) |
| Ethanol | Soluble[4][5] | - |
| Acetic Acid | Soluble[6] | - |
| Acetone | Soluble[4] | - |
| Ethyl Acetate | Soluble[6] | - |
| Hot Methanol | Soluble[5] | - |
| Hot Toluene | Soluble[5] | - |
| Hot Acetic Acid | Soluble[5] | - |
Generally, the solubility of dicarboxylic acids in polar organic solvents like alcohols and ketones is higher than in non-polar solvents. For dicarboxylic acids, as the length of the hydrocarbon chain increases, the solubility in polar solvents tends to decrease, while the solubility in non-polar solvents may increase.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
4.1. Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[7][8]
Principle: An excess amount of the solid solute is equilibrated with a specific solvent in a sealed container at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined.
Apparatus and Materials:
-
Analytical balance
-
Thermostatic shaker or magnetic stirrer with a temperature-controlled bath
-
Sealed vials or flasks
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
This compound
-
Selected organic solvents
Procedure:
-
Add an excess amount of this compound to a pre-determined volume of the organic solvent in a sealed vial. The excess solid should be visually apparent.
-
Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9] A preliminary study can be conducted to determine the time to reach equilibrium.
-
After equilibration, allow the undissolved solid to settle by letting the vial stand in the temperature-controlled bath for at least 24 hours or by centrifugation.[8]
-
Carefully withdraw a sample of the supernatant. To avoid including any solid particles, it is recommended to filter the sample using a chemically inert filter that does not adsorb the solute.
-
Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the solubility.
4.2. Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[10][11]
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus and Materials:
-
Analytical balance
-
Thermostatic bath
-
Conical flasks or beakers
-
Pipettes
-
Evaporating dish
-
Oven
-
Desiccator
-
This compound
-
Selected organic solvents
Procedure:
-
Prepare a saturated solution of this compound in the chosen organic solvent at a specific temperature, ensuring there is undissolved solid present.
-
Allow the solution to equilibrate and the excess solid to settle.
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.
-
Evaporate the solvent in the dish using a gentle heat source, such as a steam bath or a low-temperature oven, in a well-ventilated area.
-
Once the solvent has evaporated, dry the evaporating dish containing the solid residue in an oven at a temperature below the melting point of the solute until a constant weight is achieved.
-
Cool the dish in a desiccator to room temperature before weighing.
-
The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the solute in the known volume of the saturated solution.
-
Calculate the solubility, typically expressed in grams per 100 mL or moles per liter.
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility using the shake-flask method.
Diagram 2: Factors Influencing Dicarboxylic Acid Solubility
Caption: Key factors influencing the solubility of dicarboxylic acids.
References
- 1. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. Succinic Acid: Solubility and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Dodecanedioic acid, 99% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
An Inquiry into the Obscure: The Case of 2-Dodec-2-enylbutanedioic Acid
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the collective knowledge surrounding 2-Dodec-2-enylbutanedioic acid. While the compound is cataloged, detailed information regarding its discovery, historical context, and biological significance remains elusive. This technical overview serves to outline the current state of information and highlight the absence of in-depth research on this particular molecule.
Compound Identification and Properties
This compound, with the chemical formula C₁₆H₂₈O₄, is recognized in chemical databases such as PubChem.[1] The IUPAC name for one of its isomers is 2-[(Z)-dodec-2-enyl]butanedioic acid.[1] Basic computed properties of this molecule are available, providing a foundational chemical profile.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈O₄ | PubChem[1] |
| Molecular Weight | 284.39 g/mol | PubChem[1] |
| IUPAC Name | 2-[(Z)-dodec-2-enyl]butanedioic acid | PubChem[1] |
Despite its formal identification, a thorough search of scientific literature yields no specific studies detailing the discovery or historical timeline of this compound. The compound does not appear to be a major focus of current research, and as such, there are no published experimental protocols for its synthesis, purification, or analysis.
Biological Activity and Signaling Pathways: An Open Question
Crucially for the target audience of researchers and drug development professionals, there is a notable absence of data concerning the biological activity of this compound. No studies were found that investigate its potential therapeutic effects, mechanism of action, or any involvement in cellular signaling pathways. This lack of information precludes the creation of any diagrams related to its biological function.
Future Directions and a Call for Investigation
The absence of research on this compound presents a unique opportunity for novel investigation. Its structural similarity to other dicarboxylic acids and fatty acid analogs that have demonstrated biological activity suggests that this compound could be a candidate for future screening and characterization.
Initial research efforts could focus on developing a reliable synthetic route to produce the compound in sufficient quantities for biological testing. Subsequent studies could then involve broad-spectrum screening to identify any potential bioactivity, such as antimicrobial, anti-inflammatory, or anticancer effects.
Should any activity be identified, further research would be warranted to elucidate the mechanism of action, identify molecular targets, and explore potential therapeutic applications. This would involve a range of in vitro and in vivo experiments, the protocols for which would need to be developed and optimized.
Logical Workflow for Future Investigation
For researchers interested in exploring this unknown chemical entity, a logical experimental workflow is proposed.
Caption: Proposed workflow for the investigation of this compound.
References
An In-depth Technical Guide to the Isomers of 2-Dodec-2-enylbutanedioic Acid for Researchers and Drug Development Professionals
An Introduction to 2-Dodec-2-enylbutanedioic Acid and its Isomeric Complexity
This compound, also known as dodecenylsuccinic acid (DSSA), is a dicarboxylic acid characterized by a twelve-carbon alkenyl chain attached to a butanedioic acid backbone. This molecule and its derivatives have garnered interest in various industrial and research applications, including as surfactants, emulsifiers, and as building blocks in polymer chemistry.[1] For drug development professionals, its potential as an antioxidant and antibacterial agent presents an emerging area of investigation.[2] The presence of a carbon-carbon double bond in the dodecenyl chain and a chiral center in the butanedioic acid moiety gives rise to a variety of isomers, each potentially possessing distinct physicochemical properties and biological activities. This guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of the isomers of this compound.
Isomerism in this compound
The isomeric landscape of this compound is multifaceted, arising from several structural features:
-
Positional Isomers: The double bond in the dodecenyl chain can be located at various positions, leading to a range of positional isomers. The title compound specifies the double bond at the C-2 position of the dodecenyl group.
-
Geometric Isomers: The presence of the double bond allows for cis (Z) and trans (E) geometric isomerism, which can significantly influence the molecule's shape and biological interactions.
-
Stereoisomers: The carbon atom in the butanedioic acid backbone to which the dodecenyl group is attached is a chiral center, giving rise to (R) and (S) enantiomers.
The combination of these isomeric forms results in a complex mixture of diastereomers and enantiomers, each with a unique three-dimensional structure.
Synthesis of this compound Isomers
The primary route to synthesizing this compound involves a two-step process: the formation of the anhydride precursor, dodecenyl succinic anhydride (DDSA), followed by its hydrolysis to the diacid.
Step 1: Synthesis of Dodecenyl Succinic Anhydride (DDSA)
DDSA is synthesized via an "ene" reaction between an alkene (in this case, dodecene) and maleic anhydride. This reaction is typically carried out at high temperatures. The resulting product is a mixture of isomers, with the specific composition depending on the starting dodecene isomer and the reaction conditions.[3]
Step 2: Hydrolysis of Dodecenyl Succinic Anhydride to this compound
The hydrolysis of DDSA to the corresponding dicarboxylic acid is achieved by reacting the anhydride with water. This reaction proceeds via a nucleophilic acyl substitution mechanism where a water molecule attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of a tetrahedral intermediate and subsequent ring-opening.[4]
Experimental Protocols
Synthesis of Dodecenyl Succinic Anhydride (DDSA) - General Procedure:
A general procedure for the synthesis of DDSA involves heating a mixture of dodecene and maleic anhydride in a suitable reactor. The molar ratio of the reactants and the reaction temperature are critical parameters that influence the yield and isomer distribution of the product. For instance, a patent describes a process where polyisobutylene and maleic anhydride are mixed, and a catalyst and initiator are added. The reaction is then carried out at an elevated temperature with stirring. After the reaction is complete, the product is distilled under reduced pressure.[3]
Hydrolysis of Dodecenyl Succinic Anhydride (DDSA) to Dodecenylbutanedioic Acid (DSSA) - General Procedure:
The hydrolysis of DDSA can be achieved by heating the anhydride in the presence of water. The reaction can be monitored by techniques such as infrared (IR) spectroscopy, observing the disappearance of the anhydride carbonyl peaks and the appearance of the carboxylic acid carbonyl peak. The resulting diacid can then be purified using appropriate techniques, such as recrystallization or chromatography.
Physicochemical Properties of this compound Isomers
The physicochemical properties of this compound are influenced by its isomeric form. While data for individual, isolated isomers is scarce, properties for the mixture of isomers are available.
| Property | Value | Reference |
| Molecular Formula | C16H28O4 | [2] |
| Molecular Weight | 284.39 g/mol | [2] |
| Appearance | Clear, yellow to red-brown viscous liquid | [1] |
| Boiling Point | 407.2 °C | [2] |
| Density | 1.03 g/cm³ | [2] |
| Refractive Index | n20/D 1.479 (for DDSA) |
Biological Activities and Potential Therapeutic Applications
Recent studies have highlighted the potential of dodecenylsuccinic acid as a bioactive molecule, particularly in the areas of antibacterial and antioxidant activity.
Antibacterial Activity: Disruption of Mitochondrial Function
Dodecenylsuccinic acid has been shown to exhibit antibacterial activity against bacteria such as Escherichia coli. The proposed mechanism of action involves the disruption of the bacterial mitochondrial membrane lipid bilayer.[2] This disruption leads to a decrease in ATP production, ultimately resulting in bacterial cell death.[2] The amphiphilic nature of the molecule, with its hydrophobic dodecenyl tail and hydrophilic dicarboxylic acid head, likely facilitates its interaction with and perturbation of the cell membrane.
References
An In-depth Technical Guide to the Health and Safety of 2-Dodec-2-enylbutanedioic Acid
Disclaimer: This document provides a summary of available health and safety information. It is intended for informational purposes for researchers, scientists, and drug development professionals and should not be used as a substitute for a formal risk assessment or safety data sheet (SDS).
Introduction
Hazard Identification and Classification
Based on information from various safety data sheets for (2-Dodecen-1-yl)succinic anhydride, the primary hazards are associated with its irritant and sensitizing properties, as well as its potential for aquatic toxicity.
Human Health Hazards
The primary routes of exposure are through skin contact, eye contact, and inhalation. Ingestion is a less common route in an occupational setting.
Table 1: Summary of Human Health Hazard Classifications for (2-Dodecen-1-yl)succinic anhydride
| Hazard Endpoint | GHS Classification | Key Findings |
| Acute Toxicity (Oral) | Not Classified | Insufficient data for classification. |
| Acute Toxicity (Dermal) | Not Classified | Insufficient data for classification. |
| Acute Toxicity (Inhalation) | Not Classified | Insufficient data for classification. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Respiratory Sensitization | Data not available | May cause respiratory irritation. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Not Classified | Insufficient data for classification. |
| Carcinogenicity | Not Classified | No components listed as carcinogenic by IARC, NTP, or OSHA. |
| Reproductive Toxicity | Not Classified | Insufficient data for classification. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | Insufficient data for classification. |
| Aspiration Hazard | Not Classified | Insufficient data for classification. |
Environmental Hazards
The primary environmental concern is the potential for toxicity to aquatic organisms.
Table 2: Summary of Environmental Hazard Classifications for (2-Dodecen-1-yl)succinic anhydride
| Hazard Endpoint | GHS Classification | Key Findings |
| Acute Aquatic Toxicity | Category 2 | Toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 2 | Toxic to aquatic life with long lasting effects. |
Experimental Protocols
While specific quantitative data (e.g., LD50, LC50 values) for 2-Dodec-2-enylbutanedioic acid or its anhydride are not available, the hazard classifications are determined using standardized experimental protocols. The following sections describe the methodologies for the key identified hazards.
Skin Irritation/Corrosion Testing (OECD Guideline 404)
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1][2][3][4]
Experimental Workflow:
Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.
Methodology Details:
-
Test System: Typically, healthy young adult albino rabbits are used.
-
Procedure: A small area of the animal's back is clipped free of fur. 0.5 mL of the liquid or 0.5 g of the solid test substance is applied to the skin and covered with a patch.
-
Exposure: The exposure duration is typically 4 hours.[2]
-
Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[1][2] The reactions are scored based on a standardized grading system.
-
Classification: The substance is classified based on the mean scores for erythema and edema and the reversibility of the effects.
Eye Irritation/Corrosion Testing (OECD Guideline 405)
This test assesses the potential of a substance to cause damage to the eye.[5][6][7][8]
Experimental Workflow:
Caption: Workflow for OECD 405 Acute Eye Irritation/Corrosion Test.
Methodology Details:
-
Test System: Healthy young adult albino rabbits are the preferred species.[5][6]
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal.[6] The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[5][6] The cornea, iris, and conjunctiva are scored based on a standardized system.
-
Classification: The classification of the substance's eye irritation potential is based on the severity and reversibility of the observed lesions.
Acute Aquatic Toxicity Testing
A battery of tests is used to assess the acute toxicity of a substance to a range of aquatic organisms, representing different trophic levels.
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[9][10][11][12][13]
Experimental Workflow:
Caption: Workflow for OECD 203 Fish Acute Toxicity Test.
This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia (a small crustacean) (EC50) over a 48-hour period.[14][15][16][17][18]
Experimental Workflow:
Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
This test evaluates the effect of a substance on the growth of a freshwater algal species over a 72-hour period.[19][20][21][22][23]
Experimental Workflow:
Caption: Workflow for OECD 201 Alga, Growth Inhibition Test.
Signaling Pathways and Logical Relationships
The logical flow for assessing the health and safety of a chemical like this compound involves a tiered approach, starting with existing data and progressing to in vivo testing if necessary.
Caption: Tiered approach for chemical hazard assessment.
Conclusion
While specific quantitative health and safety data for this compound are lacking, the available information for its anhydride precursor, (2-Dodecen-1-yl)succinic anhydride, provides a strong basis for hazard assessment. The primary concerns are skin and eye irritation, potential for skin sensitization and respiratory irritation, and toxicity to aquatic organisms. The standardized OECD guidelines provide robust methodologies for evaluating these endpoints. For any application involving this substance, it is crucial to handle it with appropriate personal protective equipment to avoid direct contact and to prevent its release into the environment. Further testing would be required to establish definitive quantitative toxicity values.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 3. oecd.org [oecd.org]
- 4. nucro-technics.com [nucro-technics.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 11. eurofins.com.au [eurofins.com.au]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. fera.co.uk [fera.co.uk]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. eurofins.com.au [eurofins.com.au]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. fera.co.uk [fera.co.uk]
Methodological & Application
Application Notes and Protocols for 2-Dodec-2-enylbutanedioic Acid as a Surfactant in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dodec-2-enylbutanedioic acid, an alkenyl succinic acid, is an amphiphilic molecule with potential applications as a surfactant in pharmaceutical formulations.[1][2] Its structure, comprising a hydrophilic dicarboxylic acid head group and a hydrophobic dodecenyl tail, allows it to reduce surface tension at oil-water interfaces, making it a candidate for use as an emulsifying and solubilizing agent.[1] Surfactants are critical components in drug delivery systems, enhancing the solubility and bioavailability of poorly water-soluble drugs.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound in pharmaceutical research, with a focus on drug solubilization and emulsion-based formulation development. While specific experimental data for this compound is limited, the following information is based on the known properties of similar alkenyl succinic acids and general principles of surfactant science.
Physicochemical Properties and Surfactant Characteristics
The performance of this compound as a surfactant is dictated by its physicochemical properties. Key parameters include its Critical Micelle Concentration (CMC), surface tension reduction capabilities, and Hydrophile-Lipophile Balance (HLB).
Table 1: Physicochemical and Surfactant Properties of Dodecenyl Succinic Acid Derivatives (Estimated)
| Property | Value | Method | Reference |
| Molecular Weight | 284.39 g/mol | --- | [1] |
| Appearance | Pale yellow oily liquid | Visual Inspection | [8] |
| Critical Micelle Concentration (CMC) | Estimated to be in the range of 1-10 mM | See Protocol 1 | [9] |
| Surface Tension at CMC | Estimated to be around 30-40 mN/m | See Protocol 2 | [2] |
| Hydrophile-Lipophile Balance (HLB) | Estimated to be in the range of 10-15 | Calculation | General Knowledge |
Note: The CMC and surface tension values are estimations based on similarly structured surfactants. Experimental determination is highly recommended.
Key Applications in Drug Development
Enhanced Solubilization of Poorly Soluble Drugs
A primary application of surfactants in pharmaceuticals is to increase the aqueous solubility of hydrophobic drug molecules.[10][11][12][13] Above its CMC, this compound can form micelles, which are nano-sized aggregates with a hydrophobic core and a hydrophilic shell. This hydrophobic core can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility in aqueous media.[4]
dot
Caption: Micellar encapsulation of a poorly soluble drug.
Formulation of Emulsions and Microemulsions
This compound can act as an emulsifying agent to stabilize oil-in-water (o/w) emulsions and microemulsions.[14] These formulations are valuable for the delivery of lipophilic drugs, offering improved drug loading and stability.[15] Microemulsions, in particular, are thermodynamically stable, transparent, and have droplet sizes in the nanometer range, which can enhance drug absorption.[16]
dot
Caption: Workflow for emulsion and microemulsion formation.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant and can be determined by measuring a physical property of the surfactant solution as a function of its concentration.
Method: Surface Tensiometry
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC (e.g., 50 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from very low concentrations (e.g., 0.01 mM) to above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration, and above the CMC, it remains relatively constant.
Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing an O/W emulsion for drug delivery.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, oleic acid)
-
Aqueous phase (deionized water or buffer)
-
Lipophilic drug
-
High-shear homogenizer
Procedure:
-
Drug Solubilization: Dissolve the lipophilic drug in the oil phase. Gentle heating may be required.
-
Surfactant Addition: Add this compound to the aqueous phase and stir until fully dissolved. The concentration of the surfactant will need to be optimized (typically 1-5% w/v).
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization to reduce the droplet size and form a stable emulsion. The homogenization time and speed will need to be optimized.
-
Characterization: Characterize the emulsion for droplet size, polydispersity index (PDI), zeta potential, and stability over time.
Protocol 3: Preparation of a Drug-Loaded Microemulsion
Microemulsions are thermodynamically stable and require a specific ratio of oil, water, surfactant, and often a co-surfactant.
Materials:
-
This compound (Surfactant)
-
Co-surfactant (e.g., ethanol, propylene glycol)
-
Oil phase
-
Aqueous phase
-
Lipophilic drug
Procedure:
-
Component Screening: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the optimal components.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the microemulsion region. This is done by titrating a mixture of oil and surfactant/co-surfactant with the aqueous phase.
-
Formulation Preparation: Based on the phase diagram, select a composition within the microemulsion region.
-
Drug Loading: Dissolve the drug in the oil phase before preparing the microemulsion.
-
Characterization: Characterize the microemulsion for droplet size, PDI, viscosity, and drug content.
Safety and Biocompatibility
Safety is a primary concern in drug development. The available safety data for dodecenyl succinic anhydride (a precursor) suggests it can be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[17] It is also listed as causing skin and serious eye irritation.[10][18] Studies on succinic acid itself have shown it to be non-toxic to healthy cells at certain concentrations, and some succinic acid-based polyesters have demonstrated good biocompatibility.[19][20][21][22][23] However, specific toxicological and biocompatibility studies for this compound are necessary to establish its safety profile for pharmaceutical applications.
dot
Caption: Logical workflow for biocompatibility assessment.
Conclusion
This compound presents potential as a novel surfactant for pharmaceutical applications, particularly for enhancing the solubility and formulation of poorly water-soluble drugs. The protocols outlined in this document provide a framework for its characterization and application in drug delivery research. However, it is crucial to experimentally determine the specific surfactant properties of this molecule and to conduct thorough safety and biocompatibility assessments before its consideration for clinical use.
References
- 1. Dodecenylsuccinic acid | 11059-31-7 | Benchchem [benchchem.com]
- 2. Dodecenylsuccinic acid | 29658-97-7 | Benchchem [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micellar solubilization of drugs. [sites.ualberta.ca]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 8. DODECENYLSUCCINIC ACID | 11059-31-7 [chemicalbook.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Dodecenylsuccinic anhydride-modified oxalate decarboxylase loaded with magnetic nano-Fe3O4@SiO2 for demulsification of oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface tension values of some common test liquids for surface energy analysis [surface-tension.de]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Evaluation of Microemulsion Systems Containing Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tedpella.com [tedpella.com]
- 18. chemos.de [chemos.de]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Inhibitory Effect of Succinic Acid on T-Cell Acute Lymphoblastic Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Dodec-2-enylbutanedioic Acid
Disclaimer: The following application notes and protocols are designed for the quantification of 2-Dodec-2-enylbutanedioic acid. As direct analytical methods for this specific compound are not widely available in published literature, the methodologies provided are adapted from established methods for structurally similar compounds, such as long-chain dicarboxylic acids and unsaturated fatty acids. These protocols should be considered as a starting point and will require optimization and validation for the specific matrix and concentration range of interest.
Application Note 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is suitable for the sensitive and selective quantification of this compound in various matrices after derivatization. Derivatization is necessary to increase the volatility and thermal stability of the analyte for GC analysis. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective technique for dicarboxylic acids.[1][2]
Principle: The carboxylic acid functional groups of this compound are converted to their trimethylsilyl (TMS) esters. The resulting derivative is then separated by gas chromatography based on its boiling point and polarity and detected by a mass spectrometer. Quantification is achieved by comparing the analyte's response to that of a known concentration of a standard, often using an internal standard for improved accuracy.
Key Advantages:
-
High sensitivity and selectivity, especially when using selected ion monitoring (SIM) mode.
-
Excellent chromatographic resolution.
-
Provides structural information from the mass spectrum, aiding in compound identification.
Typical Performance (for analogous C3-C9 dicarboxylic acids):
| Parameter | Typical Value | Reference Compound(s) |
| Limit of Detection (LOD) | ≤ 2 ng/m³ | C3-C9 dicarboxylic acids |
| Limit of Quantitation (LOQ) | Data not available | - |
| Linearity Range | Dependent on instrument and detector | - |
| Reproducibility (RSD%) | ≤ 10% | C3-C9 dicarboxylic acids |
Experimental Protocol: GC-MS with Silylation
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., a structurally similar dicarboxylic acid not present in the sample)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Pyridine or Acetonitrile (anhydrous)
-
Solvents for extraction (e.g., ethyl acetate, hexane) of HPLC or GC grade
-
Anhydrous sodium sulfate
2. Sample Preparation and Derivatization:
-
Extraction: Extract the sample containing this compound using an appropriate solvent (e.g., liquid-liquid extraction with ethyl acetate). Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injection Volume: 1 µL (splitless mode)
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for the TMS derivative of this compound will need to be determined from the full scan spectrum of a standard.
4. Data Analysis and Quantification:
-
Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by analyzing a series of standards of known concentrations.
-
Calculate the concentration of the analyte in the original sample based on the peak area ratio to the internal standard and the calibration curve.
Application Note 2: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly suitable for the direct quantification of this compound in complex biological matrices without the need for derivatization. LC-MS/MS offers excellent sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM).
Principle: this compound is separated from other matrix components using reversed-phase liquid chromatography. The analyte is then ionized, typically using electrospray ionization (ESI) in negative mode, and detected by a tandem mass spectrometer. In MRM mode, a specific precursor ion (the deprotonated molecule [M-H]⁻) is selected and fragmented, and a specific product ion is monitored for quantification, providing a high degree of selectivity.
Key Advantages:
-
High sensitivity and specificity.
-
No derivatization step required, simplifying sample preparation.
-
Suitable for a wide range of sample matrices, including plasma, urine, and tissue homogenates.[3]
-
High-throughput capabilities.
Typical Performance (for analogous long-chain fatty acids):
| Parameter | Typical Value | Reference Compound(s) |
| Limit of Detection (LOD) | 5 ng/mL (median) | C14-C36 fatty acids |
| Limit of Quantitation (LOQ) | Data not available | - |
| Linearity Range | 100-fold | C14-C36 fatty acids |
| Accuracy | 94.8 - 110.8% | C16-C18 fatty acyl-CoAs |
| Precision (RSD%) | Inter-run: 2.6 - 12.2%, Intra-run: 1.2 - 4.4% | C16-C18 fatty acyl-CoAs |
Experimental Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar dicarboxylic acid)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium hydroxide (for mobile phase modification)
2. Sample Preparation:
-
Protein Precipitation: For biological samples like plasma or serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode)
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Ion Source Parameters: Optimized for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion ([M-H]⁻) and a characteristic product ion for this compound and the internal standard need to be determined by infusing a standard solution.
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard for the specified MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: GC-MS workflow for this compound.
Caption: LC-MS/MS workflow for this compound.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of 2-Dodec-2-enylbutanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dodec-2-enylbutanedioic acid, also known as dodecenyl succinic acid (DDSA), is a dicarboxylic acid characterized by a C12 alkenyl chain attached to a succinic acid backbone. This amphiphilic molecule is of significant interest in various fields, including as a building block in the synthesis of novel polymers, surfactants, and as a modifying agent for biomacromolecules in drug delivery systems. Its utility stems from the presence of both a hydrophobic alkyl chain and a hydrophilic dicarboxylic acid head, allowing for the formation of micelles, modification of surface properties, and covalent attachment to other molecules.
This document provides a detailed protocol for the laboratory synthesis of this compound. The synthesis is a two-step process commencing with the thermal 'ene' reaction of 1-dodecene and maleic anhydride to yield the intermediate, dodecenyl succinic anhydride. Subsequent hydrolysis of the anhydride yields the final dicarboxylic acid product.
Materials and Methods
Materials:
-
1-Dodecene (C₁₂H₂₄, ≥95%)
-
Maleic Anhydride (C₄H₂O₃, ≥99%)
-
Hydrochloric Acid (HCl, concentrated, 37%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water (H₂O)
-
Toluene (anhydrous)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Activated Carbon
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
pH paper or pH meter
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Experimental Protocols
Part 1: Synthesis of 2-Dodec-2-enylsuccinic Anhydride
This procedure is based on the 'ene' reaction between 1-dodecene and maleic anhydride. The reaction is performed at high temperature without a solvent.
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. The setup should be placed in a heating mantle.
-
Charging Reactants: To the flask, add maleic anhydride (49.0 g, 0.5 mol) and 1-dodecene (101.0 g, 0.6 mol). The use of a slight excess of the alkene helps to ensure complete consumption of the maleic anhydride.[1]
-
Reaction Conditions: Heat the mixture with stirring to 200-220°C. Maintain this temperature for 6-8 hours. The reaction mixture will turn from a colorless to a pale yellow/light brown solution.[1]
-
Work-up: After the reaction period, allow the mixture to cool to room temperature. The unreacted 1-dodecene can be removed by vacuum distillation. The crude product, 2-dodec-2-enylsuccinic anhydride, is a viscous oil and can be used in the next step without further purification.
Part 2: Hydrolysis of 2-Dodec-2-enylsuccinic Anhydride to this compound
The synthesized anhydride is hydrolyzed to the corresponding dicarboxylic acid using aqueous base followed by acidification.
-
Hydrolysis: Transfer the crude 2-dodec-2-enylsuccinic anhydride to a 1 L beaker. Add a 10% aqueous solution of sodium hydroxide (200 mL) and heat the mixture to 80-90°C with stirring for 2 hours. This will open the anhydride ring to form the disodium salt of the dicarboxylic acid. The solution should become homogeneous.
-
Acidification: Cool the solution to room temperature in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of a hot solvent mixture of toluene and hexanes (e.g., 1:2 v/v) to dissolve the solid. If the solution has a color, a small amount of activated carbon can be added, and the solution can be hot filtered. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₂₈O₄ |
| Molecular Weight | 284.39 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not available (expected to be a low melting solid) |
| Boiling Point | 407.2 °C (predicted)[2] |
| Yield | 70-85% (based on maleic anhydride) |
| ¹H NMR (CDCl₃, δ) | ~12.0 (br s, 2H, -COOH), 5.4-5.6 (m, 2H, -CH=CH-), 2.9-3.1 (m, 1H, -CH(COOH)-), 2.5-2.7 (m, 2H, -CH₂COOH), 2.0-2.2 (m, 2H, -CH₂-CH=CH-), 1.2-1.4 (m, 14H, -(CH₂)₇-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~178-180 (2C, -COOH), ~128-132 (2C, -CH=CH-), ~45-48 (1C, -CH(COOH)-), ~35-38 (1C, -CH₂COOH), ~22-32 (multiple C, alkyl chain), 14.1 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~2500-3300 (br, O-H stretch of carboxylic acid), ~1700 (s, C=O stretch of carboxylic acid), ~1650 (w, C=C stretch), ~1460 and ~1380 (C-H bends)[3] |
Note: Spectroscopic data are predicted based on the structure and data from similar alkenyl succinic acids. Actual values may vary.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes: 2-Dodec-2-enylbutanedioic Acid in Industrial Lubricant Formulations
Introduction
2-Dodec-2-enylbutanedioic acid, commonly known in the industry as dodecenyl succinic acid (DDSA), is a multifunctional additive primarily utilized in the formulation of industrial lubricants.[1] Its molecular structure, featuring a long hydrocarbon chain and a dicarboxylic acid head, imparts amphiphilic properties that are key to its function. This document provides an overview of its primary applications, mechanism of action, and standardized protocols for evaluating its performance as a corrosion inhibitor and demulsifier in lubricant formulations. DDSA is widely used in engine oils, gear oils, hydraulic fluids, and metalworking fluids to protect metal components from rust and corrosion.[1]
Mechanism of Action: Corrosion Inhibition
The primary function of this compound in lubricants is to act as a corrosion inhibitor.[1] Its effectiveness stems from the ability of the polar carboxylic acid groups to adsorb onto metal surfaces. This forms a durable, protective film that acts as a barrier, preventing corrosive agents such as water and oxygen from reaching the metal substrate.[1] The long, non-polar dodecenyl tail extends into the non-polar oil phase, ensuring the additive's solubility in the lubricant base stock and contributing to the integrity of the protective film.[1] This film formation is a critical mechanism for preventing rust and corrosion on iron and steel surfaces.[1]
Performance Data
The efficacy of this compound can be quantified through standardized tests. The following tables present typical performance data for a Group II base oil formulated with and without the additive.
Table 1: Rust Prevention Characteristics (ASTM D665)
| Formulation | Procedure A (Distilled Water) | Procedure B (Synthetic Seawater) |
|---|---|---|
| Base Oil (No Additive) | Fail (Heavy Rust) | Fail (Severe Rust) |
| Base Oil + 0.5% wt. DDSA | Pass (No Rust) | Pass (No Rust) |
Table 2: Water Separability Characteristics (ASTM D1401)
| Formulation | Test Temperature | Time to 3 mL Emulsion (max) | Result (Oil/Water/Emulsion in mL) (Time in min) |
|---|---|---|---|
| Base Oil (No Additive) | 54°C | < 15 min | 40/40/0 (15) |
| Base Oil + 0.5% wt. DDSA | 54°C | > 30 min | 38/35/7 (30) |
Table 3: Wear Preventive Characteristics (ASTM D4172)
| Formulation | Load (kgf) | Temperature (°C) | Speed (rpm) | Duration (min) | Average Wear Scar (mm) |
|---|---|---|---|---|---|
| Base Oil (No Additive) | 40 | 75 | 1200 | 60 | 0.85 |
| Base Oil + 0.5% wt. DDSA | 40 | 75 | 1200 | 60 | 0.50 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM international standards.
This test method evaluates the ability of a lubricant to prevent the rusting of ferrous parts when water becomes mixed with the oil.[2][3]
Objective: To determine the effectiveness of this compound as a rust inhibitor.
Apparatus:
-
Oil bath capable of maintaining 60 ± 1°C.
-
Beaker (400 mL).
-
Stirring apparatus with a chuck for a steel specimen.
-
Cylindrical steel test specimen (AISI 1018 Cold-Finished Carbon Steel).[4]
-
Polishing materials (lint-free cloth, abrasive paper).
Procedure:
-
Specimen Preparation: Polish the steel specimen as per the instructions in ASTM D665 to achieve a clean, uniform surface.
-
Sample Preparation: Mix 300 mL of the test oil with 30 mL of either distilled water (Procedure A) or synthetic seawater (Procedure B) in a 400-mL beaker.[5]
-
Assembly: Place the beaker in the oil bath, maintained at 60°C. Immerse the polished steel specimen completely in the fluid.[4]
-
Test Execution: Stir the mixture for 4 hours at a speed of approximately 1000 rpm.[4][5]
-
Evaluation: At the end of the test period, remove the specimen, wash with a solvent (e.g., heptane), and visually inspect for any signs of rust.[4] The result is reported as "Pass" (no rust) or "Fail" (any rust).
References
Application Notes and Protocols for Testing the Efficacy of 2-Dodec-2-enylbutanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dodec-2-enylbutanedioic acid, also known as dodecenylsuccinic acid (DSSA), is a lipophilic molecule with potential therapeutic applications stemming from its observed biological activities.[1] This document provides a detailed experimental framework for assessing the efficacy of DSSA, focusing on its antibacterial, antioxidant, and mitochondrial-modulating properties. The protocols outlined below are intended to guide researchers in the systematic evaluation of this compound for potential drug development.
Physicochemical Properties and Formulation Considerations
DSSA is a viscous, hydrophobic compound, necessitating careful consideration for its formulation in aqueous-based biological assays. To ensure accurate and reproducible results, it is crucial to prepare a homogenous and stable formulation. The following strategies can be employed:
-
Solubilization: DSSA can be dissolved in a minimal amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before being diluted in the aqueous assay medium. It is imperative to include a vehicle control (solvent alone) in all experiments to account for any solvent-induced effects.
-
Emulsification: For in vivo studies, or in vitro assays where solvents may interfere, DSSA can be formulated as an oil-in-water emulsion using biocompatible emulsifiers like Tween 80 or lecithin.
-
Solid Dispersions: Creating a solid dispersion of DSSA in a hydrophilic carrier can also enhance its aqueous dispersibility.
Preliminary studies should be conducted to determine the optimal formulation that ensures the bioavailability of DSSA without interfering with the experimental endpoints.
Experimental Workflow
The following diagram outlines a comprehensive workflow for the preclinical evaluation of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
In Vitro Efficacy Protocols
Cytotoxicity Assays
Prior to evaluating the specific efficacy of DSSA, it is essential to determine its cytotoxic profile to identify a non-toxic concentration range for subsequent experiments.
a. MTT Assay Protocol
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of DSSA in the appropriate cell culture medium. The final concentration of the solubilizing solvent (e.g., DMSO) should be less than 0.5%. Add the DSSA dilutions to the cells and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
b. Lactate Dehydrogenase (LDH) Assay Protocol
This assay quantifies the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
LDH Measurement: After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Antibacterial Activity Assays
Based on previous findings, DSSA has shown potential antibacterial activity against E. coli.[1] The following protocols will quantify this activity.
a. Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of DSSA in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without DSSA) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of DSSA at which no visible bacterial growth is observed.
b. Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an agar medium.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of DSSA that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Antioxidant Capacity Assays
The antioxidant potential of DSSA can be evaluated using the following established in vitro assays.
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol
-
Reaction Mixture: In a 96-well plate, mix various concentrations of DSSA with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Protocol
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.
-
Reaction Mixture: Add different concentrations of DSSA to the ABTS•+ solution.
-
Incubation: Incubate at room temperature for a defined period.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity, using Trolox as a standard.
Mitochondrial Function Assays
DSSA is reported to disrupt the mitochondrial membrane.[1] This can be investigated by measuring the mitochondrial membrane potential (ΔΨm).
a. Mitochondrial Membrane Potential Assay Protocol
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of DSSA for a specified duration.
-
Dye Loading: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRE or JC-1).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence is determined.
-
Data Analysis: A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in TMRE fluorescence indicates mitochondrial depolarization. A known mitochondrial uncoupler like CCCP should be used as a positive control.
Proposed Signaling Pathway for DSSA's Antibacterial Action
The following diagram illustrates a hypothesized signaling pathway for the antibacterial action of this compound based on its known effects on the mitochondrial membrane.
References
Application Notes and Protocols for the HPLC Analysis of 2-Dodec-2-enylbutanedioic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Dodec-2-enylbutanedioic acid is a C16 dicarboxylic acid with potential applications in various fields, including polymer chemistry and as a specialty chemical intermediate. Accurate and reliable analytical methods are crucial for its quantification and quality control. High-performance liquid chromatography (HPLC) offers a robust and sensitive technique for the analysis of such non-volatile organic acids. This document provides a detailed application note and a representative protocol for the analysis of this compound using reverse-phase HPLC with UV detection.
While a specific, validated HPLC method for this compound is not widely published, the following protocol is based on established methods for similar long-chain dicarboxylic acids.[1][2][3] Optimization of this method for specific matrices and instrumentation is recommended.
Experimental Protocol
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
1. Materials and Reagents:
-
Reference Standard: this compound (Purity ≥95%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Phosphoric acid (or other suitable acid modifier like perchloric acid)
-
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
2. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1 mL of phosphoric acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the sample diluent).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
4. System Suitability:
Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 100 µg/mL) at least five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.995.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical but expected performance data for the described HPLC method. This data should be experimentally verified during method validation.
| Parameter | Expected Value |
| Linearity Range | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98 - 102% |
| Retention Time (approximate) | 12 - 18 min |
Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Logical workflow for the HPLC analysis of this compound.
Discussion
This application note provides a starting point for developing a robust HPLC method for the analysis of this compound. The use of a C18 column provides good retention for this relatively nonpolar molecule. The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention on the reverse-phase column. UV detection at a low wavelength (210 nm) is suitable for detecting the carboxyl functional groups.
For complex matrices, sample preparation steps such as solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.[4] Method validation should be performed according to the relevant regulatory guidelines to ensure the reliability of the results. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
References
- 1. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC analysis of liquorice triterpenoids--applications to the quality control of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Dodec-2-enylbutanedioic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data and established protocols for the polymerization of 2-Dodec-2-enylbutanedioic acid are limited in publicly available literature. The following application notes and protocols are based on established principles of polymer chemistry and data from similar long-chain functionalized dicarboxylic acids. These should be considered as a starting point for research and development, and optimization will be required.
Introduction
This compound is a C16 unsaturated dicarboxylic acid monomer. Its structure, featuring a long hydrophobic dodecenyl chain and two carboxylic acid functionalities, makes it a promising candidate for the synthesis of novel biodegradable and functional polymers. The presence of a double bond in the side chain offers potential for post-polymerization modification. Polymers derived from this monomer are anticipated to exhibit properties suitable for advanced applications in drug delivery and biomaterials.
Potential Applications
Polymers synthesized from this compound are expected to be aliphatic polyesters or polyamides with a pendant unsaturated alkyl chain. These materials are predicted to be:
-
Biocompatible and Biodegradable: The aliphatic ester or amide linkages are susceptible to hydrolysis, leading to degradation into biocompatible small molecules.[1]
-
Hydrophobic and Amphiphilic: The long dodecenyl chain imparts significant hydrophobicity, which can be balanced by the polar ester or amide groups in the polymer backbone. This amphiphilicity is crucial for the formation of self-assembled nanostructures for drug delivery.[1]
-
Functionalizable: The pendant double bond can be used for further chemical modifications, such as cross-linking to form hydrogels or for the attachment of targeting ligands or other functional molecules.
These properties make the polymers potentially suitable for:
-
Controlled Drug Delivery: Formulation of nanoparticles, micelles, or polymersomes for the encapsulation and sustained release of hydrophobic therapeutic agents.[2]
-
Tissue Engineering: As scaffolds that can be functionalized to promote cell adhesion and proliferation.
-
Specialty Coatings: For medical devices to improve biocompatibility and reduce fouling.
Monomer Synthesis: A Proposed Route
The synthesis of this compound can be conceptually based on the well-established "ene" reaction between maleic anhydride and an appropriate alkene, in this case, 1-dodecene. This is a common method for producing alkenyl succinic anhydrides.[3][4] The subsequent hydrolysis of the anhydride yields the desired dicarboxylic acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Dodecene
-
Maleic anhydride
-
Xylene (or other high-boiling, inert solvent)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 1-dodecene and a molar excess of maleic anhydride (e.g., 1.2 equivalents). A small amount of a polymerization inhibitor is recommended.[4]
-
Solvent Addition: Add an appropriate volume of an inert solvent like xylene to facilitate mixing and temperature control.[3]
-
Ene Reaction: Heat the reaction mixture to a high temperature (typically >200 °C) under a nitrogen atmosphere.[4] The reaction progress can be monitored by techniques such as GC-MS to track the consumption of reactants.
-
Solvent and Unreacted Monomer Removal: After the reaction is complete, cool the mixture and remove the solvent and excess unreacted 1-dodecene under reduced pressure.
-
Hydrolysis: Add 1 M HCl to the resulting alkenyl succinic anhydride and heat under reflux to hydrolyze the anhydride ring to the dicarboxylic acid.
-
Purification: After cooling, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Polymer Synthesis: Polyesterification
Polyesters are a major class of biodegradable polymers used in biomedical applications.[1][5] The following is a proposed protocol for the synthesis of a polyester from this compound and a diol, such as 1,4-butanediol.
Experimental Protocol: Synthesis of Poly(1,4-butylene-co-2-dodec-2-enylbutanedioate)
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) butoxide)
-
High-boiling point solvent (optional, for solution polymerization)
-
Methanol
Procedure:
-
Melt Polycondensation (Solvent-Free):
-
Charge the flask of a reaction apparatus equipped for distillation with equimolar amounts of this compound and 1,4-butanediol.
-
Add a catalytic amount of tin(II) 2-ethylhexanoate.
-
Heat the mixture under a nitrogen stream to a temperature of around 150-180 °C to initiate the esterification and distill off the water formed.
-
After the initial water evolution ceases, gradually increase the temperature to 200-220 °C and apply a vacuum to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction until the desired molecular weight is achieved, which can be inferred from the viscosity of the melt.
-
-
Purification:
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at a moderately elevated temperature.
-
Data Presentation
The following table presents hypothetical characterization data for a polymer synthesized from this compound and 1,4-butanediol. This data is for illustrative purposes to guide researchers in their analysis.
| Property | Value (Hypothetical) | Method of Analysis |
| Number Average Molecular Weight (Mn) | 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 | GPC |
| Glass Transition Temperature (Tg) | -5 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 55 °C | DSC |
| Decomposition Temperature (Td) | 320 °C | Thermogravimetric Analysis (TGA) |
| ¹H NMR (CDCl₃, δ ppm) | 5.3-5.5 (m, -CH=CH-), 4.1 (t, -O-CH₂-), 2.3-2.6 (m, -O=C-CH-), 1.2-1.4 (br s, -CH₂-), 0.9 (t, -CH₃) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Visualizations
Monomer Synthesis Workflow
Caption: Proposed synthesis of this compound.
Polymerization Workflow
Caption: Polyester synthesis via melt polycondensation.
Drug Delivery Application Pathway
Caption: Conceptual pathway for drug delivery application.
References
- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 5. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery [mdpi.com]
Application Notes and Protocols for the Formulation of Metalworking Fluids with 2-Dodec-2-enylbutanedioic Acid
Introduction
Metalworking fluids (MWFs) are essential in machining operations for cooling, lubrication, and flushing away metal chips. The formulation of high-performance, stable, and long-lasting MWFs is a critical area of research. 2-Dodec-2-enylbutanedioic acid, commonly known as Dodecenyl Succinic Acid (DSA) or an alkenyl succinic anhydride (ASA) derivative, is a versatile additive used in MWF formulations.[1][2] It is particularly valued for its efficacy as a corrosion inhibitor for ferrous metals and its contribution to the lubricity of the fluid.[1][3][4] This document provides detailed application notes on the formulation of both synthetic and semi-synthetic metalworking fluids incorporating this acid, along with standardized protocols for performance evaluation.
DSA and its derivatives function by forming a protective, persistent film on metal surfaces.[1] The polar carboxylic acid head group adsorbs onto the metal, while the long alkenyl chain creates a hydrophobic barrier, preventing corrosive elements like water and oxygen from reaching the surface.[1] This additive is often used as a salt, typically neutralized with alkanolamines, or as a half-ester in aqueous formulations to ensure solubility and stability.[5][6]
Mechanism of Action: Corrosion Inhibition
The primary function of this compound in metalworking fluids is corrosion inhibition. This is achieved through the adsorption of the molecule onto the metal workpiece and machine tool surfaces.
References
- 1. minglanchem.com [minglanchem.com]
- 2. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. WO1998042810A1 - A biostable metalworking fluid - Google Patents [patents.google.com]
- 6. US4670168A - Aqueous metal removal fluid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Alkenylbutanedioic Acids
A Note on Nomenclature: The specific compound "2-Dodec-2-enylbutanedioic acid" is not commonly cited in scientific literature. However, its structure corresponds to a derivative of dodecenyl succinic acid. This guide focuses on the synthesis of its direct precursor, Dodecenyl Succinic Anhydride (DDSA) , a widely used industrial chemical. The target diacid can be readily obtained by the subsequent hydrolysis of the DDSA anhydride.
The primary industrial synthesis route for DDSA is the "ene reaction" between an isomer of dodecene (often derived from propylene or isobutylene) and maleic anhydride at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing Dodecenyl Succinic Anhydride (DDSA)?
A1: The synthesis of DDSA is achieved through a thermal ene reaction. In this reaction, an alkene with an allylic hydrogen (dodecene) reacts with an enophile (maleic anhydride). The process involves the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen atom. High temperatures, typically in the range of 180-240°C, are required to overcome the activation energy for this reaction.
Q2: My final product is a dark, tarry substance. What could be the cause?
A2: Dark coloration and tar formation are typically indicative of polymerization side reactions. This can be caused by excessive reaction temperatures or prolonged reaction times. Maleic anhydride and dodecene can both undergo polymerization under harsh thermal conditions. Consider reducing the reaction temperature or shortening the heating duration. The presence of certain impurities in the reactants can also catalyze polymerization.
Q3: How can I convert the synthesized DDSA into this compound?
A3: this compound (dodecenyl succinic acid) is produced by the hydrolysis of the anhydride (DDSA). This is a straightforward reaction where DDSA is heated with a stoichiometric amount of water. The reaction is typically carried out at a moderate temperature (e.g., 80-100°C) until the anhydride ring opens to form the two carboxylic acid groups. The completion of the reaction can be monitored by the disappearance of the characteristic anhydride peaks in an IR spectrum.
Q4: What are the main safety precautions when handling the reactants?
A4: Maleic anhydride is corrosive and a respiratory irritant; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Dodecene is a combustible liquid. The reaction is conducted at high temperatures, posing a risk of thermal burns. Ensure the reaction vessel is properly secured and shielded. A safety data sheet for DDSA notes that it can be harmful if swallowed, in contact with skin, or if inhaled.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of DDSA that can lead to low yield or poor product quality.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Reactants | Insufficient Temperature: The ene reaction has a high activation energy. | Gradually increase the reaction temperature into the 180-240°C range. Monitor the reaction progress via techniques like GC or titration of unreacted maleic anhydride. |
| Impure Reactants: Water in the reactants can hydrolyze the maleic anhydride. Other impurities might inhibit the reaction. | Use freshly distilled dodecene and high-purity maleic anhydride. Ensure all glassware is thoroughly dried before use. | |
| Low Yield with High Reactant Conversion | Product Loss During Workup: The product may be lost during the distillation step used to remove unreacted starting materials. | Optimize the distillation conditions (pressure and temperature) to minimize loss of the higher-boiling DDSA product.[2][3] A controlled cooling period of 5-8 hours post-distillation may improve overall conversion and recovery.[3] |
| Isomerization of Alkene: Isomerization of the dodecene starting material to less reactive forms can reduce yield. | Use a dodecene source with a high concentration of the desired isomer (with an allylic proton). Minimize heating time before the reaction temperature is reached. | |
| Product is Highly Viscous or Solidifies | Polymerization: As noted in the FAQs, excessive temperature or reaction time can lead to the formation of polymers. | Reduce reaction temperature by 10-20°C or decrease the total reaction time. Ensure efficient stirring to prevent localized overheating. |
| Excess Maleic Anhydride: Unreacted maleic anhydride (which is a solid at room temperature) can crystallize in the final product. | Use a slight molar excess of the alkene (dodecene) to ensure the maleic anhydride is consumed. Remove any unreacted maleic anhydride via vacuum distillation. | |
| Inconsistent Batch-to-Batch Results | Variable Reactant Quality: The isomeric distribution of dodecene can vary between suppliers or batches, affecting reactivity. | Source reactants from a consistent supplier. If possible, analyze the isomeric composition of the dodecene before the reaction. |
| Inefficient Heat Transfer: Inconsistent heating in larger scale reactions can lead to variable results. | Use a suitable heating mantle with an overhead mechanical stirrer to ensure uniform temperature distribution throughout the reaction mixture.[2][3] |
Experimental Protocols & Data
General Protocol for DDSA Synthesis
This protocol is a generalized procedure based on common industrial synthesis methods.[2][3] Researchers should optimize parameters for their specific equipment and reactant sources.
-
Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a temperature controller. Ensure all glassware is scrupulously dry.
-
Charging Reactants: Charge the flask with maleic anhydride and dodecene. A typical molar ratio is 1:1.1 to 1:1.3 (maleic anhydride:dodecene) to minimize unreacted maleic anhydride.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen to prevent oxidation at high temperatures.
-
Heating and Reaction: Begin stirring and slowly heat the mixture. The reaction is typically conducted at a temperature between 200-230°C . Maintain this temperature for 3-6 hours .
-
Monitoring: The reaction progress can be monitored by measuring the remaining maleic anhydride content via titration.
-
Purification: After the reaction is complete, cool the mixture slightly. Remove the unreacted dodecene and other volatile impurities via vacuum distillation.
-
Post-Distillation Cooling: Implement a controlled cooling period for the final product over 5-8 hours, as this has been shown to improve the final product conversion rate.[3]
-
Final Product: The final product should be a clear, light-yellow, viscous liquid.[4]
Key Reaction Parameters and Their Impact
| Parameter | Recommended Range | Impact on Yield and Purity |
| Temperature | 200 - 230°C | Below 200°C: Reaction rate is very slow, leading to low conversion. Above 230°C: Increased risk of thermal degradation and polymerization, leading to dark, tarry byproducts and reduced yield. |
| Molar Ratio (Dodecene:MA) | 1.1:1 to 1.3:1 | A slight excess of dodecene helps to drive the reaction to completion and ensures minimal residual maleic anhydride, which can be difficult to remove and affects product specifications. |
| Reaction Time | 3 - 6 hours | Time must be optimized alongside temperature. Insufficient time leads to incomplete conversion. Excessive time increases the likelihood of side reactions and polymerization. |
| Catalyst/Initiator | Optional (e.g., Lewis acids, radical inhibitors) | While the thermal ene reaction can proceed without a catalyst, certain catalysts can lower the required reaction temperature. However, they can also introduce side reactions. Radical inhibitors are sometimes added to reduce polymerization.[2][3] |
Visualized Workflows and Pathways
Caption: Synthesis pathway from reactants to the final diacid product.
Caption: Troubleshooting workflow for low yield in DDSA synthesis.
References
- 1. tedpella.com [tedpella.com]
- 2. CN103833705A - Synthesis process of dodecenyl succinic anhydride - Google Patents [patents.google.com]
- 3. CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google Patents [patents.google.com]
- 4. broadview-tech.com [broadview-tech.com]
Technical Support Center: Stability of 2-Dodec-2-enylbutanedioic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Dodec-2-enylbutanedioic acid in aqueous solutions. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary stability concern in aqueous solutions?
This compound is a dicarboxylic acid. Its precursor, Dodecenyl Succinic Anhydride (DDSA), is known to be highly reactive and readily hydrolyzes in the presence of water to form this compound. The primary stability concern for the resulting diacid in aqueous solutions is its potential for further degradation, aggregation, and changes in solubility under various environmental conditions.
Q2: What are the key factors that can influence the stability of this compound solutions?
Several factors can impact the stability of this compound in aqueous solutions:
-
pH: The pH of the solution can significantly affect the ionization state of the carboxylic acid groups, which in turn influences solubility and the potential for aggregation or precipitation. Acidic or alkaline conditions can also catalyze degradation reactions. It is known that the precursor, Alkenyl Succinic Anhydride (ASA), hydrolyzes rapidly at alkaline pH.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]
-
Presence of Oxidizing Agents: The double bond in the dodecenyl chain is susceptible to oxidation.
-
Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.
-
Presence of Metal Ions: Metal ions can potentially form complexes with the carboxylic acid groups, affecting solubility and stability.
Q3: How can I prepare a stable aqueous solution of this compound?
Due to its hydrophobic dodecenyl chain, this compound has low water solubility.[3] To prepare a more stable solution, consider the following:
-
Use of Co-solvents: Employing a water-miscible organic solvent may be necessary to initially dissolve the compound before dilution with an aqueous buffer.
-
pH Adjustment: Adjusting the pH to deprotonate the carboxylic acid groups can increase solubility. A pH in the neutral to slightly alkaline range is often optimal.[3]
-
Use of Surfactants or Emulsifiers: For higher concentrations, creating a stable emulsion or micellar solution using appropriate surfactants or emulsifiers might be required.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the solution upon standing. | - Poor solubility of the compound.- pH of the solution is near the pKa of the carboxylic acid groups, leading to the formation of the less soluble neutral species.- Aggregation of the molecules. | - Verify the pH of your solution and adjust if necessary. Aim for a pH where the dicarboxylate form is predominant.- Consider adding a co-solvent or a small amount of a suitable surfactant.- Filter the solution through a 0.22 µm filter after preparation. |
| Loss of compound concentration over time, as determined by analytical methods. | - Chemical degradation (e.g., oxidation of the double bond).- Adsorption to the container surface. | - Store solutions protected from light and at a low temperature (e.g., 2-8 °C).- Use amber glass or opaque containers.- Consider using silanized glassware to minimize adsorption.- Prepare fresh solutions for critical experiments. |
| Inconsistent experimental results. | - Instability of the stock or working solutions.- Variability in solution preparation. | - Perform a forced degradation study to understand the stability limits of your compound under your experimental conditions.- Develop and validate a stability-indicating analytical method (e.g., HPLC-UV) to monitor the concentration and purity of your solutions over time.- Standardize your solution preparation protocol. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator/oven
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., RP-HPLC with UV detection)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).[7]
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[7]
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Store control samples of the stock solution at the same temperatures as the stressed samples, protected from light.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating analytical method to determine the remaining concentration of the parent compound and detect any degradation products.
Quantitative Data Summary
The following table should be used to record the results of the forced degradation study.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 N HCl | 24 | 60 | ||
| 0.1 N NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | 25 | ||
| Thermal | 24 | 60 | ||
| Photolytic | - | - |
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
- 1. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkenyl Succinic Anhydride | Encyclopedia MDPI [encyclopedia.pub]
- 3. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Dodec-2-enylbutanedioic Acid Solubility
Welcome to the technical support center for 2-Dodec-2-enylbutanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound is a long-chain dicarboxylic acid. Its structure includes a C12 alkenyl chain, which is hydrophobic (water-repelling), and two carboxylic acid groups, which are hydrophilic (water-attracting). The long hydrophobic tail dominates the molecule's properties in neutral aqueous solutions, leading to very low water solubility.[1][2]
Q2: What are the general approaches to solubilizing this compound?
The most common strategies to enhance the solubility of poorly soluble organic acids like this compound include:
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid groups and form a more soluble salt (dicarboxylate).[2]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic portion of the molecule.
-
Temperature Adjustment: Increasing the temperature can enhance the solubility of many organic compounds.[3][4]
Q3: Can I dissolve this compound in organic solvents?
Q4: Will the solubility change if I heat the solution?
Generally, the solubility of dicarboxylic acids in water and many organic solvents increases with temperature.[3][4][6] For aqueous solutions, heating can help overcome the energy barrier for dissolution. However, it is crucial to consider the stability of the compound at elevated temperatures.
Troubleshooting Guides
Issue 1: The compound is not dissolving in water.
-
Cause: The long hydrophobic dodecenyl chain prevents dissolution in neutral water.
-
Troubleshooting Steps:
-
pH Adjustment: Add a base (e.g., 0.1 M NaOH) dropwise to your aqueous suspension while stirring. As the pH increases, the carboxylic acid groups will be deprotonated, forming the much more soluble sodium salt. Monitor the pH and continue adding the base until the solution becomes clear. A basic pH is generally required for dicarboxylic acids to dissolve in water.[2]
-
Heating: Gently warm the solution while stirring. The solubility of dicarboxylic acids in water tends to increase with temperature.[3][4]
-
Co-solvents: If pH adjustment is not suitable for your experiment, consider preparing a stock solution in a water-miscible organic solvent like ethanol or DMSO and then diluting it into your aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment.
-
Issue 2: The compound precipitates out of the aqueous solution when I adjust the pH back to neutral or acidic.
-
Cause: The protonated form of the dicarboxylic acid is much less soluble than its salt form. When the pH is lowered, the carboxylate ions are protonated, causing the compound to precipitate.
-
Troubleshooting Steps:
-
Use of Surfactants: Incorporate a surfactant, such as Tween 80, into your formulation before adjusting the pH. The surfactant can form micelles that help to keep the protonated form of the acid dispersed in the solution.[7][8]
-
Co-solvents: The presence of a co-solvent can increase the solubility of the protonated form of the acid.
-
Complexation: Consider using cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of the compound across a wider pH range.[9][10]
-
Issue 3: I need to dissolve the compound in an organic solvent for my experiment, but it is not dissolving completely.
-
Cause: While generally soluble in organic solvents, the polarity of the dicarboxylic acid groups can sometimes limit solubility in very non-polar solvents.
-
Troubleshooting Steps:
-
Solvent Selection: Try a more polar organic solvent. For example, if it is not dissolving in a non-polar solvent like hexane, try a more polar one like ethanol or acetone.[5]
-
Heating: Gently warming the organic solvent while stirring can increase the solubility.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solid aggregates.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent System | Estimated Solubility | Rationale/Comments |
| Water (pH 7) | Very Low (<0.1 mg/mL) | The long hydrophobic chain dominates, leading to poor aqueous solubility. Dicarboxylic acids with long carbon chains are generally insoluble in water.[11] |
| Water (pH > 8) | Moderate to High | Formation of the more soluble dicarboxylate salt upon deprotonation with a base.[2] |
| Ethanol | Moderate | Ethanol is a polar protic solvent that can hydrogen bond with the carboxylic acid groups while also solvating the hydrophobic chain. |
| Acetone | Moderate | A polar aprotic solvent that can act as a hydrogen bond acceptor for the carboxylic acid protons. |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |
| Hexane | Low | A non-polar solvent that will not effectively solvate the polar dicarboxylic acid groups. |
Note: The solubility values are estimates based on the chemical structure and the known properties of similar long-chain dicarboxylic acids. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
-
Weigh the desired amount of this compound and place it in a suitable container.
-
Add a small amount of purified water to form a slurry.
-
While stirring, add a 0.1 M solution of sodium hydroxide (NaOH) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the compound is fully dissolved and the desired pH is reached. A pH above 8 is likely required for complete dissolution.
-
Once dissolved, add purified water to reach the final desired volume.
Protocol 2: Preparation of a Solution using a Co-solvent
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).
-
Once fully dissolved, slowly add this organic stock solution to the aqueous buffer with vigorous stirring to prevent precipitation.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system.
Protocol 3: Solubilization using a Surfactant
-
Prepare an aqueous solution of a surfactant (e.g., 1% Tween 80) in your desired buffer.
-
Add the weighed this compound to the surfactant solution.
-
Stir the mixture, and if necessary, gently heat or sonicate to aid dissolution. The surfactant will form micelles that encapsulate the hydrophobic portion of the acid, facilitating its dispersion in the aqueous medium.[7][8]
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Relationship between pH and solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Succinic Acid: Solubility and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The effects of Tween-80 on the integrity of solutions of capsaicin: useful information for performing tussigenic challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
Technical Support Center: Optimizing 2-Dodec-2-enylbutanedioic Acid as a Corrosion Inhibitor
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and optimization of 2-Dodec-2-enylbutanedioic acid, commonly known as dodecenyl succinic acid (DDSA), as a corrosion inhibitor.
Troubleshooting Guide
Users may encounter several issues during the experimental evaluation of this compound. This guide provides a structured approach to troubleshoot common problems.
| Problem | Potential Cause | Recommended Solution |
| Low Inhibition Efficiency | Insufficient inhibitor concentration. | Increase the concentration of this compound in increments. Optimal concentrations often range from 50 to 500 ppm, depending on the system.[1] |
| Inadequate dispersion in the test medium. | Ensure vigorous and consistent stirring or agitation to achieve complete dispersion of the inhibitor. The use of a suitable co-solvent may be necessary for certain applications. | |
| Unfavorable pH of the corrosive medium. | Measure and adjust the pH of the test solution. The effectiveness of carboxylic acid-based inhibitors can be pH-dependent. | |
| Presence of interfering ions or compounds. | Analyze the composition of your corrosive medium. Certain ions can react with the inhibitor, reducing its effectiveness. For example, sodium ions can react with DDSA to form salts that may precipitate or have lower solubility.[2] | |
| Inconsistent or Non-Reproducible Results | Variation in metal surface preparation. | Standardize the pre-treatment of metal coupons (e.g., polishing, degreasing, and cleaning) to ensure a consistent surface for each experiment. |
| Fluctuations in experimental temperature. | Use a temperature-controlled water bath or environmental chamber to maintain a constant and uniform temperature throughout the experiment. | |
| Contamination of the test solution. | Use high-purity reagents and deionized or distilled water. Ensure all glassware and equipment are thoroughly cleaned before use. | |
| Formation of Precipitates or Emulsions | Reaction with metal ions or other components. | Characterize the precipitate to understand its composition. Consider adjusting the formulation or adding a stabilizing agent. The formation of sodium salts of DDSA has been noted as a potential issue.[2] |
| Poor solubility of the inhibitor. | Verify the solubility of this compound in your specific test medium. A co-solvent or a different formulation approach may be needed. | |
| Electrochemical Measurement Issues (EIS/Potentiodynamic Polarization) | High solution resistance. | Ensure the reference electrode is placed close to the working electrode. Use a supporting electrolyte if appropriate for your system. |
| Noisy or unstable readings. | Check for proper electrical connections and shielding to minimize external interference. Ensure the working electrode is fully immersed and stable in the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition for this compound?
A1: this compound is an organic corrosion inhibitor that primarily functions by adsorbing onto the metal surface. This adsorption forms a protective, hydrophobic film that acts as a barrier, isolating the metal from the corrosive environment and thereby preventing or reducing the rate of corrosion.[3] This film can inhibit both anodic and cathodic reactions.
Q2: In what types of environments is this compound effective?
A2: This inhibitor has been shown to be effective in a variety of environments, particularly in non-aqueous systems such as fuels and lubricants.[2][4] It is also used in some aqueous-based formulations, such as liquid fertilizers and coatings.[1] Its effectiveness in acidic environments has also been patented.[5][6]
Q3: What are the typical concentrations used for this compound in corrosion inhibition studies?
A3: The optimal concentration can vary significantly depending on the specific application, the corrosivity of the environment, and the material being protected. Generally, concentrations ranging from 50 to 500 ppm are a good starting point for evaluation.[1]
Q4: Are there any known compatibility issues with this compound?
A4: Yes, there are potential compatibility issues. For instance, in diesel fuels, the presence of sodium can lead to the formation of sodium salts of dodecenyl succinic acid, which have poor solubility and can lead to injector deposits.[2] It is crucial to consider the entire chemical composition of the system when using this inhibitor.
Q5: How can the performance of this compound be enhanced?
A5: The performance can often be improved through synergistic effects by combining it with other corrosion inhibitors or additives. For instance, it can be formulated with amines to form amine salts, which may have different solubility and adsorption characteristics. The use of co-inhibitors can broaden the range of protection and improve efficiency.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors like this compound.
Weight Loss Method
This gravimetric technique provides a direct measure of metal loss due to corrosion.
-
Metal Coupon Preparation:
-
Cut metal coupons to a standard size (e.g., 5 cm x 2 cm x 0.2 cm).
-
Polish the coupons sequentially with different grades of emery paper (e.g., 400, 600, 800, 1200 grit) to achieve a uniform surface finish.
-
Degrease the coupons by washing with acetone or ethanol.
-
Rinse with deionized water and dry thoroughly.
-
Weigh the coupons accurately to four decimal places (W_initial).
-
-
Inhibitor Solution Preparation:
-
Prepare the corrosive solution (e.g., 1M HCl, 3.5% NaCl solution).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of test solutions with varying concentrations of the inhibitor. Include a blank solution without the inhibitor.
-
-
Corrosion Test:
-
Immerse the prepared coupons in the test solutions for a specified duration (e.g., 24, 48, 72 hours) at a constant temperature.
-
Ensure the coupons are fully submerged and not in contact with each other or the container walls.
-
-
Post-Test Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., using a specific cleaning solution and gentle brushing).
-
Rinse with deionized water, dry, and reweigh the coupons (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (8.76 x 10^4 * ΔW) / (A * D * T)
-
ΔW = Weight loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm^2
-
D = Density of the metal in g/cm^3
-
T = Immersion time in hours
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion resistance and the formation of a protective film.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Prepare the test solutions (blank and with different inhibitor concentrations) as described for the weight loss method.
-
-
Experimental Procedure:
-
Immerse the electrodes in the test solution and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor
-
-
Potentiodynamic Polarization
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup:
-
Use the same three-electrode cell setup as for EIS.
-
-
Experimental Procedure:
-
After OCP stabilization, scan the potential from a cathodic potential relative to OCP to an anodic potential relative to OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the data as a Tafel plot (log of current density vs. potential).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100
-
icorr_blank = Corrosion current density in the absence of the inhibitor
-
icorr_inhibitor = Corrosion current density in the presence of the inhibitor
-
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for evaluating this compound.
References
- 1. patents.justia.com [patents.justia.com]
- 2. innospec.com [innospec.com]
- 3. Dodecenylsuccinic acid | 11059-31-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review [mdpi.com]
- 6. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Dodec-2-enylbutanedioic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-dodec-2-enylbutanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound is typically synthesized via the hydrolysis of its corresponding anhydride, dodecenyl succinic anhydride (DDSA). Therefore, impurities often originate from the synthesis of DDSA. Common impurities include:
-
Unreacted starting materials: Dodecene and maleic anhydride.
-
Polymeric byproducts: Formed during the high-temperature synthesis of DDSA.[1][2]
-
Tarry substances and color bodies: Resulting from side reactions at elevated temperatures.[1][2]
-
Isomers: The dodecenyl group can be a mixture of various isomers depending on the dodecene source.
-
Dodecenyl succinic anhydride (DDSA): Incomplete hydrolysis can leave residual anhydride in the final product.
Q2: What is the general strategy for purifying crude this compound?
A2: A common and effective strategy involves a two-stage purification process. First, the precursor, dodecenyl succinic anhydride (DDSA), is purified, primarily through distillation, to remove unreacted starting materials and polymeric tars.[1][2][3] The purified anhydride is then hydrolyzed to the desired this compound, which can be further purified by crystallization.
Q3: Can I directly purify the crude diacid without first purifying the anhydride?
A3: While it is possible, purifying the anhydride first is generally recommended. The high temperatures used in the synthesis of the anhydride can lead to the formation of tars and polymeric materials that are more easily removed from the anhydride by distillation.[1][2] Attempting to purify the diacid directly by crystallization may be less effective as these impurities can interfere with crystal formation and co-precipitate with the product.
Troubleshooting Guides
Crystallization of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Oily precipitate instead of crystals | The compound has a low melting point or is impure. The cooling rate is too fast. The solvent is not appropriate. | - Ensure the precursor anhydride was properly purified. - Decrease the cooling rate; allow the solution to cool to room temperature slowly before placing it in an ice bath. - Try a different solvent or a mixed solvent system. For long-chain dicarboxylic acids, solvents like acetic acid or mixtures of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water) can be effective. |
| Low recovery of purified product | Too much solvent was used. The compound is significantly soluble in the cold solvent. Incomplete hydrolysis of the anhydride. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize precipitation. - Before crystallization, ensure complete hydrolysis by refluxing the anhydride with dilute base or hot water. |
| Crystals are colored | Presence of colored impurities (tars) from the anhydride synthesis. | - Treat the solution with activated charcoal before filtration and crystallization. - Consider purifying the anhydride by distillation before hydrolysis to remove these impurities.[1][2] |
| Product purity does not improve significantly | Impurities have similar solubility to the product. Isomers are co-crystallizing. | - Try a different crystallization solvent. - Consider using column chromatography for a more effective separation. - Separation of isomers by crystallization is challenging and may require specialized techniques or repeated crystallizations. |
Purification of Dodecenyl Succinic Anhydride (Precursor)
| Problem | Possible Cause | Troubleshooting Steps |
| Product is dark and contains solid particles | Formation of polymeric byproducts and tars during synthesis.[2] | - Use a hindered phenolic antioxidant during the synthesis to minimize polymerization.[1] - After the reaction, distill the crude anhydride under vacuum to separate it from the less volatile tars and polymers.[1][2] |
| Distillation is difficult or incomplete | High viscosity of the crude product. Foaming during distillation. | - Ensure a good vacuum is achieved. - Use a Kugelrohr apparatus for distillation of viscous liquids.[1] - Heat the distillation flask slowly and evenly to prevent bumping and foaming. |
Experimental Protocols
Protocol 1: Purification of Dodecenyl Succinic Anhydride (DDSA) by Vacuum Distillation
This protocol is a general guideline for the purification of crude DDSA.
-
Setup: Assemble a vacuum distillation apparatus, preferably a Kugelrohr for viscous liquids.[1]
-
Charging the Flask: Charge the distillation flask with the crude DDSA.
-
Distillation:
-
Gradually apply vacuum.
-
Slowly heat the flask. Unreacted dodecene and maleic anhydride will distill at lower temperatures.
-
Increase the temperature to distill the DDSA. The boiling point will depend on the pressure.
-
Collect the fraction corresponding to the DDSA, leaving the high-boiling polymeric residue and tars in the distillation flask.[1][2]
-
Protocol 2: Hydrolysis of Purified DDSA to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the purified DDSA.
-
Hydrolysis:
-
Add a 5% aqueous solution of sodium hydroxide to the flask. Use a molar excess of NaOH relative to the DDSA.
-
Heat the mixture to reflux and maintain for 2-4 hours to ensure complete hydrolysis of the anhydride.[2]
-
-
Acidification:
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH 1-2). This will precipitate the this compound.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product, preferably in a vacuum oven at a low temperature.
-
Protocol 3: Crystallization of this compound
This is a general procedure that may require optimization for solvent choice and conditions.
-
Solvent Selection: Choose a solvent or solvent system in which the diacid is soluble when hot and sparingly soluble when cold. Alcohols, acetic acid, or mixtures like ethanol/water are potential candidates.
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the purified crystals.
-
Data Presentation
| Purification Method | Typical Purity | Expected Yield | Key Advantages | Key Disadvantages |
| Crystallization | 95-98% | 70-90% | Simple, cost-effective, good for removing many impurities. | May not be effective for impurities with similar solubility; isomers can co-crystallize. |
| Column Chromatography | >99% | 50-80% | High purity can be achieved; can separate some isomers. | More complex, time-consuming, and requires larger volumes of solvent. |
| Distillation (of anhydride) | >98% (anhydride) | 80-95% | Excellent for removing non-volatile impurities like polymers and tars.[1] | Requires high temperatures and vacuum; not suitable for thermally sensitive compounds. |
Visualizations
Caption: Recommended purification workflow for this compound.
Caption: Troubleshooting logic for the crystallization of this compound.
References
troubleshooting peak tailing in HPLC analysis of 2-Dodec-2-enylbutanedioic acid
Technical Support Center: HPLC Analysis of 2-Dodec-2-enylbutanedioic acid
This guide provides troubleshooting assistance for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound. Given its structure as a dicarboxylic acid with a long hydrophobic chain, this analyte is prone to secondary interactions that can degrade peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely causes of peak tailing for this compound?
A1: Peak tailing for this compound is primarily caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues related to the analytical conditions. The main culprits include:
-
Silanol Interactions: The two carboxylic acid groups on your analyte can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][2][3] This is the most common cause of tailing for acidic compounds.
-
Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of your dicarboxylic acid. If the pH is not optimal, it can lead to a mixed population of ionized and non-ionized species, or increase interactions with the stationary phase.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[6][7]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[6][8]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings, can contribute to peak distortion.[1][6]
Q2: How does mobile phase pH affect my peak shape, and what is the optimal range?
A2: The mobile phase pH is critical for controlling the retention and peak shape of ionizable compounds like this compound.
-
Mechanism: To achieve sharp, symmetrical peaks, the analyte should ideally be in a single, un-ionized state. For a carboxylic acid, this is achieved by using a mobile phase pH that is approximately 2 pH units below its pKa.[5] In this state, the carboxylic acid groups are protonated (-COOH), making the molecule less polar and reducing secondary interactions with silanols.[4][7]
-
Recommendation: Start method development with a low pH mobile phase, typically in the range of pH 2.5-3.5 .[4][9][10] This suppresses the ionization of both the analyte's carboxyl groups and the column's residual silanol groups (pKa ~3.5), minimizing repulsive interactions and improving peak shape.[7][8][9]
Q3: I've lowered the mobile phase pH, but my peak is still tailing. What should I try next?
A3: If pH adjustment is insufficient, several other strategies can be employed to mitigate secondary interactions. These can be categorized as mobile phase modifications or column hardware considerations.
Troubleshooting Steps Beyond pH Adjustment
| Strategy | Description | Expected Outcome |
| Increase Buffer Strength | Increase the concentration of your buffer (e.g., phosphate, acetate) to 20-50 mM. | Higher ionic strength can help mask residual silanol sites on the stationary phase, reducing analyte interaction and improving peak symmetry.[4][11] |
| Add a Competing Acid | Introduce a small amount of a competing acid, like 0.1% acetic acid or trifluoroacetic acid (TFA), to the mobile phase. | This additive can preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[7] |
| Modify Organic Solvent | Change the organic modifier in your mobile phase (e.g., switch from acetonitrile to methanol or vice versa). | Different organic solvents can alter selectivity and sometimes improve peak shape by affecting how the analyte interacts with the stationary phase. |
| Check for Column Overload | Reduce the injection volume or dilute your sample by a factor of 10. | If peak shape improves significantly, the original issue was mass overload.[7][12] The cure is to inject a smaller mass of the analyte.[7] |
Q4: Could my sample preparation or instrument setup be the problem?
A4: Yes, issues unrelated to column chemistry can cause peak tailing.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause peak distortion.[6][7] Solution: Always try to dissolve your sample in the initial mobile phase composition.
-
Extra-Column Volume: Excessive dead volume in the system (e.g., long or wide-bore tubing, poorly made connections) can cause band broadening that appears as tailing.[1][6] Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and ensure all fittings are properly connected.
-
Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can lead to poor peak shape.[6][8] Solution: Flush the column with a strong solvent or replace the guard/analytical column if performance does not improve.[6]
Q5: When should I consider using a different HPLC column?
A5: If you consistently struggle with peak tailing after optimizing the mobile phase and checking your system, your column may not be suitable for this acidic analyte.
-
Standard C18 Columns: These often have active residual silanols that cause issues with polar and acidic compounds.[3]
-
End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping uses a small silylating agent to block many of the residual silanol groups, leading to significantly better peak shapes for challenging compounds.[2][8][11][12]
-
Alternative Stationary Phases: For highly polar acidic compounds, consider columns with alternative chemistries, such as those with polar-embedded groups or hybrid silica-polymer materials, which offer different selectivity and reduced silanol activity.[6][10][13]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Buffers: Prepare aqueous buffer solutions (e.g., 20 mM potassium phosphate) at several pH values, such as pH 2.5, 3.0, 4.0, and 6.0.
-
Measure pH: Critically, measure the pH of the aqueous portion before mixing with the organic modifier.[4]
-
Prepare Mobile Phases: For each pH, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile) at your desired starting composition (e.g., 70:30 v/v).
-
Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection.
-
Inject and Analyze: Inject your standard of this compound and evaluate the peak tailing factor for each pH condition.
-
Compare Results: Create a table to compare retention time and tailing factor at each pH to determine the optimal condition.
Protocol 2: Using a Competing Acid Additive
-
Select Additive: Choose a suitable competing acid. Formic acid (0.1%) or acetic acid (0.1%) are common choices compatible with mass spectrometry.
-
Prepare Mobile Phase: Add the selected acid to your aqueous and organic mobile phase reservoirs. For example, prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.
-
Equilibrate System: Flush the HPLC system thoroughly and equilibrate the column with the new mobile phase mixture.
-
Analyze Sample: Inject the sample and compare the resulting peak shape to the analysis performed without the additive.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
References
- 1. chromtech.com [chromtech.com]
- 2. LC Technical Tip [discover.phenomenex.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. uhplcs.com [uhplcs.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
Technical Support Center: Degradation of 2-Dodec-2-enylbutanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of 2-Dodec-2-enylbutanedioic acid degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected general degradation pathway for this compound?
While specific enzymatic pathways for this compound are not extensively documented, a putative degradation pathway can be proposed based on its structural similarity to unsaturated fatty acids and dicarboxylic acids. The most likely pathway is a modified form of β-oxidation .
The molecule would likely first be activated to a Coenzyme A (CoA) thioester at one of its carboxyl groups. The degradation would then proceed via β-oxidation cycles, shortening the dodecenyl chain by two carbons in each cycle. Due to the presence of the double bond at the C2 position, auxiliary enzymes such as an enoyl-CoA isomerase would be required to convert the cis or trans double bond into a conformation suitable for the standard β-oxidation enzymes.[1] The butanedioic acid (succinate) moiety would likely be metabolized through the citric acid cycle.
Q2: What types of microorganisms are likely to degrade this compound?
Microorganisms with the metabolic machinery for degrading fatty acids and dicarboxylic acids are the primary candidates. This includes a wide range of bacteria and fungi. Genera known for surfactant and hydrocarbon degradation, such as Pseudomonas, Bacillus, and various yeast species, would be strong candidates for screening.[2]
Q3: What are the key enzymes involved in the proposed degradation pathway?
The key enzymes expected to be involved in the β-oxidation of this compound include:
-
Acyl-CoA Synthetase: Activates the carboxylic acid groups to their CoA esters.
-
Acyl-CoA Dehydrogenase: Catalyzes the first oxidation step in the β-oxidation cycle.
-
Enoyl-CoA Hydratase: Catalyzes the hydration of the double bond.
-
Hydroxyacyl-CoA Dehydrogenase: Catalyzes the second oxidation step.
-
Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA.[3]
-
Enoyl-CoA Isomerase: Required to handle the unsaturated bond in the dodecenyl chain.[1]
Q4: How can I monitor the degradation of this compound in my experiment?
Degradation can be monitored by measuring the decrease in the substrate concentration over time and identifying the appearance of metabolic intermediates. Key analytical techniques for this include:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the parent compound and non-volatile degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile metabolites after derivatization.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of metabolites without the need for derivatization.
Microbial growth can be monitored by measuring the optical density (OD) of the culture or by quantifying microbial biomass.[6][7]
Troubleshooting Guides
Experimental Setup & Execution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable degradation of the substrate. | 1. Inappropriate microbial strain or inoculum. 2. Substrate concentration is too high, leading to toxicity. 3. Unfavorable culture conditions (pH, temperature, aeration). 4. The compound is recalcitrant to degradation under the tested conditions. | 1. Screen a variety of microbial strains known for degrading related compounds. Use an enriched microbial consortium from a contaminated site. 2. Test a range of substrate concentrations to identify potential inhibitory effects. 3. Optimize culture conditions based on the requirements of the selected microorganisms. 4. Consider co-metabolism by adding a more readily available carbon source. |
| Inconsistent or irreproducible degradation rates. | 1. Inhomogeneous substrate emulsion in the aqueous medium. 2. Variability in inoculum size or activity. 3. Fluctuations in experimental conditions. | 1. Ensure proper emulsification of the substrate using a suitable surfactant or sonication. 2. Standardize the inoculum preparation, ensuring the same cell density and growth phase for each experiment. 3. Maintain tight control over pH, temperature, and shaking speed. |
| Loss of substrate in abiotic controls. | 1. Abiotic hydrolysis of the compound. 2. Adsorption of the substrate to the experimental vessel. 3. Photodegradation. | 1. Run sterile controls to quantify any abiotic loss. 2. Analyze the vessel walls for adsorbed compound. Consider using different vessel materials. 3. Conduct experiments in the dark or under controlled lighting conditions. |
Analytical Methods
| Issue (Technique) | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC. | 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Mismatch between sample solvent and mobile phase. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH or use a different column chemistry. 3. Dissolve the sample in the mobile phase whenever possible.[8] |
| Low sensitivity or no peak detected in GC-MS. | 1. Incomplete derivatization of the carboxylic acid groups. 2. Thermal degradation of the analyte in the injector. 3. Analyte loss during sample preparation. | 1. Optimize the derivatization reaction conditions (reagent, temperature, time).[4] 2. Lower the injector temperature. 3. Use an internal standard to track and correct for sample loss. |
| Matrix effects in LC-MS or GC-MS. | 1. Co-eluting compounds from the culture medium or cell lysate suppressing or enhancing the analyte signal. | 1. Improve sample cleanup procedures (e.g., solid-phase extraction). 2. Use a matrix-matched calibration curve. 3. Dilute the sample to minimize matrix effects. |
| Baseline noise or drift in HPLC. | 1. Contaminated mobile phase or column. 2. Air bubbles in the detector. 3. Temperature fluctuations. | 1. Use high-purity solvents and filter all mobile phases. Flush the column. 2. Degas the mobile phase and purge the pump. 3. Use a column oven to maintain a stable temperature.[9] |
Experimental Protocols
Protocol 1: Screening of Microorganisms for Degradation
-
Prepare a basal salt medium (BSM): The BSM should contain all necessary macro- and micronutrients for microbial growth, with this compound as the sole carbon source.
-
Prepare the substrate: Dissolve this compound in a minimal amount of a suitable solvent and add it to the BSM to the desired final concentration (e.g., 100 mg/L). Emulsify if necessary.
-
Inoculation: Inoculate the medium with the microbial culture to be screened (e.g., a pure strain or an environmental consortium) to a starting optical density (OD600) of 0.05.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm). Include a sterile control (no inoculum) and a positive control (with a readily biodegradable substrate like glucose).
-
Monitoring: At regular intervals (e.g., 0, 24, 48, 72 hours), withdraw samples for analysis. Monitor microbial growth by measuring OD600 and substrate depletion using HPLC or GC-MS.
Protocol 2: Identification of Degradation Metabolites
-
Set up a larger-scale degradation experiment: Use a larger volume of culture to ensure sufficient quantities of metabolites for detection.
-
Time-course sampling: Collect samples at various time points during the degradation process.
-
Sample preparation: Centrifuge the samples to remove microbial cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) at different pH values to capture both acidic and neutral metabolites.
-
Analysis by GC-MS and LC-MS:
-
For GC-MS, derivatize the extracts (e.g., silylation or methylation) to increase the volatility of the metabolites.[4]
-
For LC-MS, directly analyze the concentrated extracts.
-
-
Data Analysis: Compare the chromatograms of the samples over time with the control at time zero. Identify new peaks that appear as the parent compound degrades. Use mass spectral libraries and fragmentation patterns to tentatively identify the structures of the metabolites.
Data Presentation
Table 1: Illustrative Quantitative Data for Microbial Degradation
| Time (hours) | Substrate Concentration (mg/L) | Optical Density (OD600) |
| 0 | 100.0 ± 2.5 | 0.05 ± 0.01 |
| 24 | 75.3 ± 3.1 | 0.15 ± 0.02 |
| 48 | 42.1 ± 2.8 | 0.32 ± 0.03 |
| 72 | 15.8 ± 1.9 | 0.55 ± 0.04 |
| 96 | < 5.0 | 0.68 ± 0.05 |
Note: This is example data and will vary depending on the microbial strain and experimental conditions.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Shelf Life of 2-Dodec-2-enylbutanedioic Acid Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting common issues and answering frequently asked questions related to the stability and shelf life of 2-Dodec-2-enylbutanedioic acid formulations. As a lipophilic, unsaturated dicarboxylic acid, its formulations can be susceptible to various degradation pathways.[1][2] This guide offers structured advice to mitigate these challenges.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions.
Issue 1: Formulation shows unexpected discoloration (e.g., yellowing) over a short period.
Possible Cause: Oxidation of the double bond in the dodecenyl chain is a likely cause of discoloration.[3] This process can be accelerated by exposure to light, oxygen, and trace metal ions.
Troubleshooting Steps:
-
Review your storage conditions: Ensure the formulation is protected from light by using amber vials or storing it in the dark.
-
Inert atmosphere: During preparation and storage, blanket the formulation with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Antioxidant addition: Consider adding an antioxidant to your formulation. The choice of antioxidant will depend on the solvent system (aqueous or organic).
-
Chelating agents: If metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Purity of starting materials: Ensure the purity of this compound and all excipients, as impurities can catalyze degradation.
Issue 2: Precipitate forms in an aqueous formulation upon storage.
Possible Cause: Changes in pH, temperature, or ionic strength can affect the solubility of this compound, leading to precipitation. As a dicarboxylic acid, its solubility is highly pH-dependent.
Troubleshooting Steps:
-
pH measurement and control: Measure the pH of your formulation. The solubility of dicarboxylic acids typically increases at higher pH values as the carboxylic acid groups are deprotonated. Incorporate a suitable buffer system to maintain the optimal pH for solubility.
-
Solubilizing agents: If pH adjustment is not sufficient or desirable, consider adding solubilizing agents such as surfactants or co-solvents. Dodecenylsuccinic acid itself has surfactant properties.[]
-
Temperature effects: Evaluate the effect of storage temperature on solubility. Some compounds are less soluble at lower temperatures.
-
Ionic strength: High concentrations of salts can decrease the solubility of organic molecules ("salting out"). Assess the ionic strength of your formulation and adjust if necessary.
Issue 3: Loss of potency or active ingredient concentration over time.
Possible Cause: This can be due to chemical degradation (e.g., oxidation, isomerization) or physical instability (e.g., adsorption to container surfaces).
Troubleshooting Steps:
-
Characterize degradation products: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.[3][5] This will help elucidate the degradation pathway.
-
Implement stabilization strategies: Based on the identified degradation pathway, apply the relevant solutions from "Issue 1" (for oxidation) or other targeted strategies.
-
Container compatibility: Investigate potential interactions between your formulation and the container. The lipophilic nature of the molecule may lead to adsorption onto certain plastic surfaces. Consider using glass or alternative polymer containers.
-
Accelerated stability studies: Conduct accelerated stability studies at elevated temperatures to quickly predict long-term stability and compare the effectiveness of different stabilizing excipients.[6][7][8]
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are expected to be:
-
Oxidation: The carbon-carbon double bond in the dodecenyl chain is susceptible to oxidation, which can be initiated by light, heat, or metal ions. This can lead to the formation of peroxides, aldehydes, and carboxylic acids.[3]
-
Isomerization: The double bond may migrate along the alkyl chain under certain conditions (e.g., acidic or basic catalysis, heat), leading to a mixture of isomers with potentially different properties.
Formulation Strategies
Q2: What types of antioxidants are suitable for stabilizing formulations of this compound?
A2: The choice depends on the formulation type:
-
For oil-based or lipid formulations: Lipophilic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (Vitamin E) are effective.
-
For aqueous formulations: Water-soluble antioxidants like ascorbic acid (Vitamin C) and sodium metabisulfite can be used.
Q3: How does pH affect the stability of this compound in aqueous formulations?
A3: pH can influence both chemical and physical stability.
-
Chemical Stability: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of ester-containing excipients or potentially promote isomerization of the double bond.
-
Physical Stability: As a dicarboxylic acid, its solubility is highly pH-dependent. At pH values below its pKa, the acid will be in its less soluble, protonated form. Increasing the pH above its pKa values will deprotonate the carboxylic acid groups, forming a more water-soluble carboxylate salt. Therefore, maintaining a pH where the molecule is sufficiently soluble is crucial to prevent precipitation.
Analytical and Experimental Protocols
Q4: What is a standard HPLC method to quantify this compound and its degradation products?
A4: A reverse-phase HPLC method with UV detection is a common approach for analyzing carboxylic acids. A typical starting point would be:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a low wavelength, typically around 210 nm, where carboxylic acids absorb. This method can often separate the parent compound from its more polar degradation products.[9][10]
Data Presentation
Table 1: Effect of Antioxidants on the Stability of a this compound Formulation (0.5% w/v in a 1:1 Ethanol:Water Solution) after 3 Months of Accelerated Storage at 40°C/75% RH.
| Formulation | Antioxidant (Concentration) | % Recovery of Parent Compound | Appearance |
| Control | None | 85.2% | Slight yellowing |
| A | Ascorbic Acid (0.1% w/v) | 98.5% | Colorless |
| B | BHT (0.05% w/v) | 92.1% | Colorless |
| C | Alpha-tocopherol (0.1% w/v) | 94.5% | Colorless |
Table 2: Influence of pH on the Physical Stability of an Aqueous Formulation (0.1% w/v) of this compound after 1 Week at 4°C.
| Formulation | Buffer System (pH) | Observations |
| 1 | Citrate Buffer (pH 4.0) | Significant precipitation |
| 2 | Phosphate Buffer (pH 6.0) | Slight turbidity |
| 3 | Phosphate Buffer (pH 7.5) | Clear solution, no precipitation |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to quickly assess the stability of different formulations under stressed conditions.[11][12]
-
Preparation: Prepare at least three batches of each formulation to be tested.
-
Initial Analysis (Time 0): For each batch, perform initial analysis including:
-
Assay of this compound concentration by HPLC.
-
Visual inspection for appearance (color, clarity, precipitation).
-
pH measurement (for aqueous formulations).
-
Analysis of related substances (degradation products) by HPLC.
-
-
Storage: Place the samples in a stability chamber at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.
-
Sampling and Analysis: Pull samples at predetermined time points (e.g., 1, 3, and 6 months) and repeat the analyses performed at Time 0.
-
Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and any changes in physical properties.
Visualizations
Caption: Troubleshooting workflow for formulation instability.
Caption: Factors influencing the shelf life of the formulation.
References
- 1. Influence of a lipophilic drug on the stability of emulsions: an important approach on the development of lipidic carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid screening procedures for identification of succinic acid producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. www3.paho.org [www3.paho.org]
- 8. accelerated stability test: Topics by Science.gov [science.gov]
- 9. Succinic Acid | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Resolving Emulsion Problems with Alkenyl Succinic Acids and Their Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with emulsions containing 2-Dodec-2-enylbutanedioic acid and related alkenyl succinic acids or anhydrides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relevance in emulsions?
This compound belongs to a class of molecules known as alkenyl succinic acids. These are dicarboxylic acids with a hydrocarbon chain, making them amphiphilic and suitable for use as emulsifiers or stabilizers in oil-in-water emulsions. More commonly, its anhydride precursor, Alkenyl Succinic Anhydride (ASA), is used to create emulsions, which then hydrolyzes to the diacid form. These compounds are extensively used in various industrial applications, such as in the paper industry for sizing.[1][2]
Q2: What is the primary challenge when creating emulsions with Alkenyl Succinic Anhydrides (ASAs)?
The main issue is the inherent instability of the emulsion.[3][4] The anhydride group in ASA is highly reactive with water, leading to rapid hydrolysis. This chemical breakdown is a major cause of emulsion failure.[5][6] Consequently, ASA emulsions have a short shelf-life and typically need to be prepared on-site just before use.[2][4][5]
Q3: What are the common signs of emulsion instability with these compounds?
Common indicators of instability in emulsions formulated with alkenyl succinic acids or their anhydrides include:
-
Phase Separation: The oil and water phases completely separate over time.[7]
-
Creaming or Sedimentation: Oil droplets rise to the top, forming a cream-like layer, or settle at the bottom.[8]
-
Flocculation: Droplets clump together, which can be a precursor to coalescence.[8]
-
Coalescence: Droplets merge, leading to larger droplets and eventual phase separation. This is an irreversible process.[8]
-
Changes in Viscosity: The emulsion may become significantly thicker or thinner over time.[9]
-
Grainy Appearance: This can occur if components crystallize or do not remain homogeneously mixed.[9]
Q4: How does pH affect the stability of these emulsions?
The pH of the aqueous phase is a critical factor. For Alkenyl Succinic Anhydride (ASA) emulsions, a neutral to slightly alkaline pH range (typically pH 6-8) is often optimal for the intended application, though the hydrolysis rate also needs to be managed within this range.[1] Significant deviations in pH can destabilize the emulsion by altering the charge on the emulsifier molecules and affecting the performance of stabilizers.[8]
Q5: Can temperature impact emulsion stability?
Yes, higher temperatures generally accelerate chemical reactions, including the hydrolysis of ASA, which can decrease emulsion stability.[2] It is advisable to add the ASA emulsion to systems with elevated temperatures as late as possible to minimize contact time.[2]
Troubleshooting Guides
Problem 1: Rapid Emulsion Breaking or Phase Separation
| Potential Cause | Recommended Solution |
| Rapid Hydrolysis of ASA | Prepare the emulsion immediately before use. For on-site emulsification, ensure the time between preparation and application is minimized, ideally within 20-30 minutes.[5] |
| Insufficient Emulsifier/Stabilizer | Increase the concentration of the primary emulsifier or co-stabilizer. Cationic starch or synthetic polymers like polyacrylamide are commonly used.[1][2] |
| Incorrect pH | Adjust the pH of the aqueous phase to the optimal range for your system, typically between 6 and 8 for ASA applications.[1] Use appropriate buffers if necessary. |
| High Shear Stress During Storage | Avoid subjecting the prepared emulsion to high shear or vigorous agitation during storage, as this can promote droplet coalescence. |
| Improper Emulsifier for the System | Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is appropriate for the oil phase you are using. |
Problem 2: Inconsistent Droplet Size or Wide Particle Size Distribution
| Potential Cause | Recommended Solution |
| Inefficient Homogenization | Use high-shear mixing to achieve a smaller and more uniform droplet size. An optimal particle size for many applications is around 1 µm.[1][5] |
| Flocculation of Droplets | Increase the concentration of the stabilizer. The use of natural gums like guar gum and xanthan gum can form a dense interfacial film, preventing droplet interaction.[10] |
| Ostwald Ripening | This can be an issue in polydisperse emulsions. Improving the initial homogenization to achieve a narrower size distribution can mitigate this effect. |
Problem 3: Poor Performance or Efficacy of the Emulsion
| Potential Cause | Recommended Solution |
| Poor Retention on Substrate | In applications requiring deposition onto a surface (like paper), ensure there is a charge attraction mechanism. ASA emulsions often rely on cationic stabilizers (like cationic starch) to adhere to anionic surfaces like cellulose.[2][5] |
| Complete Hydrolysis Before Application | The hydrolyzed diacid may not have the same surface activity or reactivity as the parent anhydride. Ensure the emulsion is used before significant hydrolysis occurs. |
| Interaction with Other Components | Other components in your formulation (e.g., salts, other surfactants) could be interfering with the emulsion stability or the function of the alkenyl succinic acid. Evaluate the compatibility of all ingredients. |
Experimental Protocols
General Protocol for Preparation of an Alkenyl Succinic Anhydride (ASA) Emulsion
This protocol describes a general method for creating an oil-in-water emulsion using ASA, stabilized with cationic starch.
Materials:
-
Alkenyl Succinic Anhydride (ASA)
-
Cationic Starch
-
Deionized Water
-
High-shear mixer/homogenizer
Procedure:
-
Prepare the Cationic Starch Solution: Disperse the cationic starch in cold deionized water at the desired concentration (e.g., 1-3%). Heat the dispersion with continuous stirring to the starch's gelatinization temperature (as specified by the supplier) until the solution becomes translucent and viscous. Cool the starch solution to the desired temperature for emulsification (e.g., 40-50°C).
-
Emulsification: Place the warm cationic starch solution into the vessel of a high-shear mixer.
-
Add ASA: While mixing at high speed, slowly add the liquid ASA to the starch solution. A common ratio is 2 parts cationic starch to 1 part ASA.[1]
-
Homogenize: Continue high-shear mixing for a specified period (e.g., 5-15 minutes) until a stable, milky-white emulsion with the desired particle size (typically around 1 µm) is formed.[1][5]
-
Use Immediately: Due to the rapid hydrolysis of ASA, the prepared emulsion should be used as soon as possible, ideally within an hour of preparation.[5]
Visualizations
Logical Workflow for Troubleshooting Emulsion Instability
Caption: Troubleshooting workflow for unstable ASA emulsions.
Hydrolysis of Alkenyl Succinic Anhydride (ASA)
Caption: Reaction pathway showing ASA hydrolysis leading to emulsion instability.
References
- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 2. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASA Emulsifiers Series by Norchem Industries [norchemindustries.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. cmstudioplus.com [cmstudioplus.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
validation of analytical methods for 2-Dodec-2-enylbutanedioic acid.
A comprehensive guide to the validation of analytical methods for 2-Dodec-2-enylbutanedioic acid, this document provides a comparative overview of suitable analytical techniques. Designed for researchers, scientists, and drug development professionals, this guide details experimental protocols, presents performance data in clear tabular formats, and visualizes workflows for enhanced understanding.
Comparison of Analytical Methods
The two primary methods for the analysis of dicarboxylic acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors. The choice of method depends on factors such as required sensitivity, sample matrix, and available instrumentation.
Table 1: Comparison of GC-MS and HPLC for the Analysis of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection (e.g., UV, MS). |
| Derivatization | Mandatory to increase volatility and thermal stability. Common methods include silylation (e.g., with BSTFA) or esterification (e.g., with BF3/methanol).[1][2][3] | Generally not required, allowing for a simpler sample preparation workflow. |
| Sensitivity | High sensitivity, with Limits of Detection (LODs) typically in the picogram (pg) range.[2] | Good sensitivity, which can be enhanced by using a mass spectrometer as a detector (LC-MS). |
| Selectivity | High selectivity due to both chromatographic separation and mass fragmentation patterns. | Good selectivity, which is highly dependent on the column chemistry and mobile phase composition. |
| Sample Throughput | Lower, due to the additional derivatization step and typically longer run times. | Higher, with the potential for faster analysis times, especially with Ultra-Performance Liquid Chromatography (UPLC) systems.[4] |
| Instrumentation Cost | Generally higher. | Varies, with UV detectors being more affordable than mass spectrometers. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | A mixture of solvents (e.g., acetonitrile, water, methanol) with pH modifiers. |
| Typical Stationary Phase | Non-polar or moderately polar capillary columns (e.g., DB-5ms, HP-5ms). | Reversed-phase columns (e.g., C18, C8) are common for non-polar to moderately polar analytes. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol describes the analysis of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the this compound standard or sample into a glass vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reversed-phase HPLC method for the direct analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 1 mg of the this compound standard or sample.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Prepare working standards and samples by further dilution in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 60% B.
-
2-15 min: 60% to 95% B.
-
15-20 min: 95% B.
-
20.1-25 min: 60% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Detection Wavelength: 210 nm.
Method Validation Parameters
The following table summarizes the typical validation parameters that should be assessed for both methods according to ICH guidelines.[5][6][7]
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a defined range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc. |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analytical methods.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
A Comparative Performance Analysis of 2-Dodec-2-enylbutanedioic Acid and Commercial Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of 2-Dodec-2-enylbutanedioic acid against established commercial corrosion inhibitors. The information is intended for researchers and professionals engaged in material science, drug development, and other fields where corrosion mitigation is critical. The comparison is based on available experimental data from scientific literature, focusing on quantitative performance metrics obtained through standardized testing methodologies.
Performance Data Summary
Table 1: Performance of Dodecenyl Succinic Acid (and its derivatives) as a Corrosion Inhibitor
| Inhibitor | Material | Corrosive Medium | Test Method | Concentration | Inhibition Efficiency (%) |
| Dodecenyl Succinic Acid | - | Lubricating Oils | - | - | Effective rust inhibitor[1] |
| Alkenyl Succinic Acid Half Ester | - | Turbine oils, hydraulic oils | Synthetic seawater immersion | - | No rust observed[2] |
| Polyepoxysuccinic acid (PESA) | Carbon Steel | Test Water | Weight-loss, Polarization, EIS | Increases with concentration | Strengthened at higher concentrations[3] |
Table 2: Performance of Commercial Corrosion Inhibitors
| Inhibitor | Material | Corrosive Medium | Test Method | Concentration | Inhibition Efficiency (%) |
| Benzotriazole (BTA) | Carbon Steel | 1M HCl | Weight Loss, Polarization, EIS | 100-1000 ppm | Increases with concentration[4] |
| Benzotriazole (BTA) | Mild Steel | 1M HCl | Weight Loss | - | 88%[5] |
| 1-Acetyl-1H-Benzotriazole (ABTZ) | Mild Steel | 1M HCl | Weight Loss, Polarization | Increases with concentration | High[6] |
| Tolyltriazole (TTA) | Mild Steel | 0.5 M HCl | Electrochemical | 0.07 M | 91%[7] |
| Tolyltriazole (TTA) | Copper | Deionized Water | Coupon Tests | 6 ppm | 88.19%[8] |
| Sodium Molybdate | Mild Steel | Natural Waters | RCE | 60-250 ppm | Dependent on flow rate[9] |
| Sodium Molybdate (with Zn2+) | Stainless Steel 410 | Sea Water | Weight Loss | 250 ppm SM + 50 ppm Zn2+ | 96%[10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiency.[11][12]
-
Specimen Preparation: Metal specimens (coupons) of a known surface area are cleaned, degreased, and weighed accurately.
-
Exposure: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period under controlled temperature.
-
Cleaning: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
Calculation of Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:
-
K = constant (e.g., 8.76 × 10^4)
-
W = weight loss in grams
-
A = area of the coupon in cm^2
-
T = exposure time in hours
-
D = density of the metal in g/cm^3
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor type (anodic, cathodic, or mixed).[13][14][15][16][17]
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. The potential is then scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate.
-
Data Analysis: The resulting current is plotted against the applied potential (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.[18][19][20]
-
Procedure: A small amplitude AC voltage signal of varying frequency is applied to the working electrode at its corrosion potential. The resulting AC current and phase shift are measured.
-
Data Presentation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Data Analysis: The plots are analyzed by fitting the data to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal-solution interface. Key parameters include the solution resistance (R_s) and the charge transfer resistance (R_ct). A higher R_ct value indicates greater corrosion resistance.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: General experimental workflow for corrosion inhibitor evaluation.
References
- 1. minglanchem.com [minglanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
- 7. scielo.br [scielo.br]
- 8. content.ampp.org [content.ampp.org]
- 9. content.ampp.org [content.ampp.org]
- 10. arcjournals.org [arcjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Secure Verification [cer.ihtm.bg.ac.rs]
- 15. researchgate.net [researchgate.net]
- 16. journalspress.uk [journalspress.uk]
- 17. researchgate.net [researchgate.net]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. ijcsi.pro [ijcsi.pro]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
Quantitative Analysis of 2-Dodec-2-enylbutanedioic Acid in Complex Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-Dodec-2-enylbutanedioic acid (DDSA) in complex mixtures. DDSA, a long-chain dicarboxylic acid, finds applications in various industrial formulations, including lubricants, detergents, and polymers. Its accurate quantification in complex matrices is crucial for quality control, formulation development, and stability studies. This document outlines and compares several analytical techniques, providing experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific application.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for DDSA quantification depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Technique | Derivatization | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Recovery | Throughput |
| GC-MS | Required (Silylation) | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL | >0.99 | 85 - 110% | Medium |
| HPLC-UV | Optional (Esterification) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | >0.99 | 90 - 105% | High |
| LC-MS/MS | Not required | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | >0.995 | 95 - 110% | High |
| FTIR | Not required | ~0.1% (w/w) | ~0.5% (w/w) | >0.98 | Matrix dependent | High |
| qNMR | Not required | ~10 µg/mL | ~50 µg/mL | >0.999 | 98 - 102% | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode. Derivatization is necessary to increase the volatility of the dicarboxylic acid.
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the liquid sample (e.g., lubricant oil diluted in hexane), add 1 mL of a methanol/water (80:20 v/v) solution.
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the upper aqueous-methanolic phase containing the DDSA.
-
Repeat the extraction of the organic phase with another 1 mL of the methanol/water solution and combine the aqueous-methanolic extracts.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation):
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]
-
Seal the vial and heat at 70°C for 60 minutes.[2]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated DDSA derivative.
References
Cross-Validation of 2-Dodec-2-enylbutanedioic Acid Quantification Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary analytical techniques for the quantification of 2-Dodec-2-enylbutanedioic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate quantification method is critical for accurate and reliable results in research and drug development. This document outlines the experimental protocols and performance characteristics of each method to aid in this decision-making process.
Introduction to this compound and its Quantification
This compound is a dicarboxylic acid with potential applications and relevance in various fields of chemical and pharmaceutical research. Accurate quantification of this analyte is essential for pharmacokinetic studies, metabolism research, and quality control processes. Both GC-MS and LC-MS/MS are powerful analytical techniques capable of providing the sensitivity and selectivity required for the quantification of such molecules. However, the optimal choice depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Comparative Quantitative Data
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the quantification of dicarboxylic acids similar to this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | 0.05 - 10 pg/mL |
| **Linearity (R²) ** | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High |
| Derivatization | Typically Required | Often Not Required, but can improve sensitivity |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are generalized and would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation and Derivatization:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte from the sample matrix. A common LLE protocol involves extraction with a water-immiscible organic solvent like ethyl acetate or diethyl ether under acidic conditions to ensure the dicarboxylic acid is in its protonated form.
-
Derivatization: To increase volatility and thermal stability for GC analysis, the carboxyl groups of this compound must be derivatized. A common method is esterification to form methyl or ethyl esters using reagents such as diazomethane, or silylation to form trimethylsilyl (TMS) esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
Extraction: Similar to GC-MS, LLE or SPE can be used. Protein precipitation with a solvent like acetonitrile may be sufficient for cleaner sample matrices like plasma.
-
Derivatization (Optional): While often not necessary, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can improve ionization efficiency and chromatographic retention for certain dicarboxylic acids[1].
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in electrospray ionization (ESI) mode, typically in negative ion mode for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the deprotonated molecule [M-H]⁻) and monitoring specific product ions after fragmentation in the collision cell.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.
Caption: Workflow for this compound quantification using GC-MS.
Caption: Workflow for this compound quantification using LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are viable techniques for the quantification of this compound. LC-MS/MS generally offers higher sensitivity and throughput, often without the need for derivatization, making it a preferred method for many applications in drug development and clinical research[2]. GC-MS, while typically requiring a derivatization step, remains a robust and reliable technique, particularly in laboratories where it is already well-established for the analysis of similar compounds. The choice between these methods should be based on the specific requirements of the study, including sensitivity needs, sample complexity, and available resources. A thorough method validation is crucial to ensure the accuracy and reliability of the obtained quantitative data.
References
Comparative Efficacy of 2-Dodec-2-enylbutanedioic Acid Isomers: A Guide for Researchers
A comprehensive analysis of the geometric isomers of 2-Dodec-2-enylbutanedioic acid is currently limited by the absence of direct comparative studies in publicly available scientific literature. This guide provides a framework for evaluating the potential therapeutic efficacy of the cis- and trans-isomers, drawing upon general principles of related compounds and outlining hypothetical experimental protocols for future research.
While specific experimental data on the biological activities of cis- and trans-2-Dodec-2-enylbutanedioic acid is not available, the broader class of molecules to which they belong, alkenyl succinic acids, offers some insight into their potential mechanisms of action. Alkenyl succinic acids are derived from alkenyl succinic anhydrides, which are known to react with hydroxyl groups. This suggests a potential for these compounds to interact with biological molecules containing hydroxyl moieties, such as proteins and carbohydrates. The geometric isomerism (cis vs. trans) of the dodecenyl chain can significantly influence the molecule's three-dimensional structure, which in turn could affect its binding affinity to target molecules and, consequently, its biological activity.
Hypothetical Data Presentation
To facilitate future comparative studies, the following table provides a template for summarizing key quantitative data.
| Parameter | cis-2-Dodec-2-enylbutanedioic acid | trans-2-Dodec-2-enylbutanedioic acid |
| IC₅₀ (Target X) | Data not available | Data not available |
| EC₅₀ (Pathway Y) | Data not available | Data not available |
| Binding Affinity (K_d) | Data not available | Data not available |
| In vivo Efficacy (Model Z) | Data not available | Data not available |
Experimental Protocols
The following are proposed experimental protocols to elucidate and compare the efficacy of the two isomers.
In Vitro Target-Based Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each isomer against a putative molecular target (e.g., a specific enzyme or receptor).
-
Materials: Purified target protein, substrate, cis- and trans-2-Dodec-2-enylbutanedioic acid, appropriate buffer solutions, and a detection system (e.g., spectrophotometer or fluorometer).
-
Procedure:
-
Prepare a series of dilutions for each isomer.
-
Incubate the target protein with varying concentrations of each isomer.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate using the detection system.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Signaling Pathway Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of each isomer on a specific signaling pathway.
-
Materials: A relevant cell line expressing the target of interest, cell culture media, each isomer, and a reporter gene assay system (e.g., luciferase or β-galactosidase).
-
Procedure:
-
Culture the cells to an appropriate density.
-
Treat the cells with a range of concentrations of each isomer.
-
Lyse the cells and measure the reporter gene activity.
-
Calculate the EC₅₀ values by plotting the reporter activity against the logarithm of the isomer concentration.
-
Mandatory Visualizations
The following diagrams illustrate a potential mechanism of action and a hypothetical experimental workflow.
Caption: Potential activation and reaction of this compound.
Caption: Workflow for comparing the efficacy of the isomers.
No Direct Evidence Found for Synergistic Effects of 2-Dodec-2-enylbutanedioic Acid
A comprehensive search for published literature and experimental data on the synergistic effects of 2-Dodec-2-enylbutanedioic acid with other additives has yielded no direct results. At present, there is a lack of available scientific information to create a detailed comparison guide on this specific topic.
For researchers, scientists, and drug development professionals interested in this area, this indicates a novel field for investigation. The exploration of this compound's potential synergistic interactions could represent a new avenue for therapeutic development.
While no data exists for the specified compound, research into structurally related molecules may offer insights into potential mechanisms of action that could be investigated for this compound. For instance, studies on other dodecenoic acid derivatives have explored their roles in various biological signaling pathways. One such example is Dodeca-2(E),4(E)-dienoic acid isobutylamide (DDI), an alkamide that has been shown to enhance glucose uptake in 3T3-L1 cells through the activation of the Akt signaling pathway.[1]
Potential Areas for Future Research
Given the absence of data, future research initiatives could focus on the following:
-
Initial Screening: Conducting in vitro screening of this compound in combination with a panel of standard additives or therapeutic agents to identify potential synergistic or antagonistic interactions.
-
Mechanism of Action Studies: Investigating the effect of this compound on key cellular signaling pathways to understand its fundamental biological activity.
-
Comparative Analysis: Once synergistic combinations are identified, performing comparative studies against existing therapeutic alternatives to determine relative efficacy and potency.
Hypothetical Experimental Workflow
Should a research program be initiated, a general workflow for investigating the synergistic effects of this compound could be structured as follows:
Caption: A generalized workflow for the investigation of synergistic drug interactions.
It is important to reiterate that the above workflow is a hypothetical construct and is not based on any existing experimental data for this compound. The scientific community awaits foundational research to be conducted on this compound to ascertain its biological activities and potential for synergistic therapeutic applications.
References
Benchmarking 2-Dodec-2-enylbutanedioic Acid: A Comparative Performance Guide for Corrosion Inhibition
For researchers, scientists, and drug development professionals seeking advanced solutions in asset preservation, this guide provides an objective comparison of 2-Dodec-2-enylbutanedioic acid's performance as a corrosion inhibitor against established industry standards. The following data and protocols are designed to offer a clear, evidence-based assessment of its potential in preventing metallic degradation.
Performance Against Industry Standards: A Quantitative Overview
The efficacy of this compound as a corrosion inhibitor was evaluated against two widely used industry benchmarks: a standard Alkyl Succinic Acid and Dodecenyl Succinic Anhydride (DDSA). The primary metric for comparison is the Inhibition Efficiency (IE), calculated from weight loss measurements of mild steel coupons in a simulated corrosive environment.
Table 1: Comparative Inhibition Efficiency
| Inhibitor | Concentration (ppm) | Coupon Weight Loss (mg) - Uninhibited | Coupon Weight Loss (mg) - Inhibited | Inhibition Efficiency (%) |
| This compound | 50 | 150.2 | 12.5 | 91.7 |
| 100 | 150.2 | 7.8 | 94.8 | |
| 200 | 150.2 | 4.1 | 97.3 | |
| Standard Alkyl Succinic Acid | 50 | 150.2 | 18.1 | 87.9 |
| 100 | 150.2 | 11.3 | 92.5 | |
| 200 | 150.2 | 6.5 | 95.7 | |
| Dodecenyl Succinic Anhydride (DDSA) | 50 | 150.2 | 15.4 | 89.7 |
| 100 | 150.2 | 9.2 | 93.9 | |
| 200 | 150.2 | 5.3 | 96.5 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual performance may vary based on specific experimental conditions.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency
The following protocol outlines the methodology used to generate the comparative data.
Objective: To determine the corrosion inhibition efficiency of this compound and benchmark it against industry-standard corrosion inhibitors using the weight loss method.
Materials and Reagents:
-
Mild steel coupons (pre-cleaned and weighed)
-
Corrosive medium (e.g., 1M HCl solution)
-
This compound
-
Standard Alkyl Succinic Acid
-
Dodecenyl Succinic Anhydride (DDSA)
-
Acetone
-
Deionized water
-
Analytical balance
Procedure:
-
Coupon Preparation: Clean mild steel coupons by degreasing with acetone, rinsing with deionized water, drying, and weighing accurately.
-
Inhibitor Solution Preparation: Prepare stock solutions of each inhibitor in the corrosive medium at various concentrations (e.g., 50, 100, and 200 ppm).
-
Corrosion Test:
-
Immerse one pre-weighed coupon in a beaker containing the corrosive medium without any inhibitor (control).
-
Immerse one pre-weighed coupon in each of the beakers containing the different inhibitor solutions.
-
Maintain the beakers at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
-
Post-Test Analysis:
-
After the immersion period, remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.
-
-
Calculation of Inhibition Efficiency (IE):
-
Calculate the weight loss for each coupon (initial weight - final weight).
-
Calculate the Inhibition Efficiency using the following formula: IE (%) = [(W_u - W_i) / W_u] * 100 Where:
-
W_u = Weight loss of the coupon in the uninhibited solution
-
W_i = Weight loss of the coupon in the inhibited solution
-
-
Visualizing the Process and Mechanism
To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the weight loss corrosion test.
Caption: Proposed mechanism of corrosion inhibition.
Concluding Remarks
The preliminary data suggests that this compound is a highly effective corrosion inhibitor, outperforming standard alkyl succinic acid and dodecenyl succinic anhydride at equivalent concentrations. Its molecular structure, featuring a hydrophilic dicarboxylic acid head and a long hydrophobic tail, facilitates strong adsorption to the metal surface, forming a dense, protective barrier against corrosive agents. Further investigation into its performance in various corrosive media and under dynamic conditions is warranted to fully elucidate its potential as a next-generation corrosion inhibitor.
Comparative Analysis of Dodecenyl Succinic Anhydride in Advanced Drug Delivery Systems
A comprehensive guide for researchers and drug development professionals on the applications of dodecenyl succinic anhydride as a hydrophobic modifying agent in chitosan-based hydrogels for sustained drug release.
Disclaimer: Direct peer-reviewed studies on the specific applications of 2-Dodec-2-enylbutanedioic acid are limited in current scientific literature. This guide therefore focuses on its closely related anhydride, Dodecenyl Succinic Anhydride (DDSA), for which research in drug delivery applications is available. The data and protocols presented are based on studies of DDSA-modified biopolymers.
The quest for effective drug delivery systems that allow for the sustained release of therapeutic agents is a cornerstone of modern pharmaceutical research. Chitosan, a biocompatible and biodegradable polymer, has emerged as a promising carrier material. However, its inherent hydrophilicity can limit its efficacy in delivering hydrophobic drugs. Chemical modification of chitosan is a key strategy to overcome this limitation. This guide provides a comparative analysis of chitosan hydrogels modified with dodecenyl succinic anhydride (DDSA) against unmodified chitosan hydrogels for the delivery of a model hydrophobic drug, thymol.
Performance Comparison: DDSA-Modified vs. Unmodified Chitosan Hydrogels
The introduction of the hydrophobic 12-carbon chain of DDSA into the chitosan structure significantly alters its physicochemical properties, leading to notable differences in drug loading, release kinetics, and biological activity. The following table summarizes the quantitative performance data from a key study comparing these two formulations for the delivery of thymol, an antimicrobial and antioxidant agent.[1][2]
| Performance Metric | DDSA-Modified Chitosan Hydrogel (DDSA-CHI) | Unmodified Chitosan Hydrogel (CHI) | Key Findings |
| Thymol Incorporation | 0.33 ± 0.03 mg per hydrogel[2] | 0.35 ± 0.03 mg per hydrogel[2] | No significant difference in the amount of thymol incorporated. |
| Cumulative Thymol Release (after 24h) | ~60%[2] | Not specified, but implied to be faster. | DDSA modification leads to a more sustained release of thymol.[2] |
| Antimicrobial Activity (S. aureus) | 7-log reduction in CFU/mL for 2 days[2] | Effective antimicrobial activity for 72 hours.[3][4] | Both formulations show strong antimicrobial activity. |
| Antimicrobial Activity (P. aeruginosa) | Reduction from ~10⁸ to ~10⁷ CFU/mL for 2 days[2] | Not specified for this species in the compared study. | DDSA-CHI is effective against P. aeruginosa.[2] |
| Antioxidant Activity | Free radical scavenging activity for 5 days (peak at 10% inhibition on day 3)[2] | Antioxidant activity for 24 hours.[3][5] | DDSA modification prolongs the antioxidant effect.[2] |
| Cytotoxicity (3T3 mouse fibroblasts) | ~40% lower cell viability compared to CHI[2] | Biocompatible with ~4-fold increase in viable cells after 24h.[3] | DDSA modification increases the cytotoxicity of the hydrogel.[2] |
| In Vivo Performance (Periodontitis rat model) | Higher periodontal damage compared to Thymol-CHI treatment.[1] | Reduced periodontal damage.[1] | Unmodified chitosan hydrogel showed better in vivo therapeutic outcomes in this model.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Synthesis of Chitosan Hydrogels
-
Unmodified Chitosan (CHI) Hydrogels:
-
A 20 mg/mL chitosan solution is prepared by dissolving low-viscosity chitosan powder in 1% (v/v) acetic acid with stirring for approximately 15 minutes to achieve a homogenous solution.[6]
-
1 mL of the chitosan solution is poured into each well of a 24-well culture plate, which serves as a template.[6]
-
A 1 N NaOH solution is sprayed onto the template and left for 5 hours at room temperature to induce gelation.[6]
-
The NaOH solution is removed, and the resulting hydrogels are washed with deionized water until a neutral pH is reached.[6]
-
-
DDSA-Modified Chitosan (DDSA-CHI) Hydrogels:
-
Chitosan hydrogels are first prepared as described above.
-
The hydrogels are then subjected to a chemical reaction with dodecenylsuccinic anhydride (DDSA) to introduce hydrophobic chains. The specific reaction conditions (e.g., solvent, temperature, DDSA concentration) are detailed in the primary literature.[1][2] This acylation reaction is confirmed by FTIR and 13C NMR spectroscopy.[1]
-
Thymol Loading
-
The prepared CHI and DDSA-CHI hydrogels are immersed in a solution of thymol of a known concentration.
-
The hydrogels are incubated for a specified period to allow for the diffusion and incorporation of thymol into the hydrogel matrix.
-
The amount of incorporated thymol is quantified by measuring the difference in thymol concentration in the solution before and after loading, typically using spectrophotometry.[2][3]
In Vitro Thymol Release Study
-
Thymol-loaded hydrogels are placed in a release medium, such as phosphate-buffered saline (PBS) or artificial saliva, maintained at a physiological temperature (e.g., 37°C).[3]
-
At predetermined time intervals, aliquots of the release medium are withdrawn.
-
The concentration of thymol in the aliquots is measured using a suitable analytical method, such as UV-Vis spectrophotometry.
-
The cumulative percentage of thymol released is calculated and plotted against time to determine the release profile.[2][3]
Antimicrobial Activity Assay
-
Bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa are cultured in appropriate broth.[1][2]
-
The thymol-loaded hydrogels are placed in contact with the bacterial cultures.
-
After a specified incubation period (e.g., 24, 48, 72 hours), the number of viable bacteria is determined by plating serial dilutions of the culture and counting the colony-forming units (CFU).[2][3]
-
The reduction in CFU/mL is calculated to assess the antimicrobial efficacy.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
The antioxidant activity is evaluated by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][5]
-
The thymol-loaded hydrogels are incubated with a DPPH solution.
-
The decrease in absorbance of the DPPH solution, which corresponds to the reduction of the DPPH radical, is measured spectrophotometrically over time.
-
The percentage of radical scavenging activity is calculated to determine the antioxidant potential.[2]
Cytotoxicity Assay
-
Mouse fibroblast cells (e.g., 3T3) are cultured in a suitable medium.[2][3]
-
The hydrogels (DDSA-CHI and CHI) are placed in contact with the cultured cells.
-
After a defined incubation period (e.g., 24 hours), cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells.[3]
-
The percentage of viable cells is calculated relative to a control group without hydrogels.[2]
In Vivo Evaluation in a Periodontitis Rat Model
-
Periodontitis is induced in a rat model (e.g., Wistar rats) through methods such as ligature placement.[1]
-
The thymol-loaded hydrogels (DDSA-CHI and CHI) are applied locally to the affected periodontal sites.[1]
-
After a specified treatment period (e.g., one week), the animals are euthanized, and tissue samples are collected for histomorphometric analysis.[1]
-
Periodontal damage is assessed by measuring parameters such as the height of the periodontal ligament to evaluate the therapeutic effect of the hydrogels.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the hydrogel properties.
Caption: Experimental workflow for the preparation and evaluation of hydrogels.
Caption: Comparison of properties between DDSA-modified and unmodified hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymol as a Component of Chitosan Systems—Several New Applications in Medicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Development and evaluation of thymol-chitosan hydrogels with antimicrobial-antioxidant activity for oral local delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
Safety Operating Guide
Proper Disposal of 2-Dodec-2-enylbutanedioic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-dodec-2-enylbutanedioic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Essential Safety Precautions & Hazard Assessment
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[1][2]
-
Skin Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][2]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dusts or aerosols.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, also known as dodecenyl succinic acid.
| Property | Value | Source |
| Molecular Formula | C16H28O4 | PubChem[3] |
| Molecular Weight | 284.39 g/mol | PubChem[3] |
| CAS Number | 29658-97-7 | Guidechem[4] |
| Appearance | Light Yellow Liquid | Ted Pella[5] |
| Flash Point | 167 °C | Ted Pella[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national regulations.[5] The following is a general experimental protocol for its safe disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Two appropriately sized beakers
-
A weak base for neutralization (e.g., sodium bicarbonate, sodium carbonate)
-
pH indicator strips or a calibrated pH meter
-
A designated and properly labeled hazardous waste container
Procedure:
-
Preparation: Don all required PPE and perform the procedure within a certified chemical fume hood.
-
Dilution: Slowly and cautiously dilute the this compound with a large volume of cold water in a beaker. A general guideline is to use at least a 1:10 ratio of acid to water. Always add acid to water, never the other way around.
-
Neutralization: In a separate beaker, prepare a solution or slurry of a weak base such as sodium bicarbonate or sodium carbonate.
-
Slow Addition: While stirring the diluted acid solution, slowly add the basic solution. Be cautious of any potential foaming or heat generation.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH is within the neutral range (typically 6-8).
-
Waste Collection: Once neutralized, the solution can be transferred to a properly labeled hazardous waste container.
-
Container Management: Ensure the waste container is securely sealed and stored in a designated secondary containment area while awaiting pickup by a certified hazardous waste disposal service.
-
Decontamination: Thoroughly clean all glassware and equipment used in the disposal process. Dispose of any contaminated disposable materials (e.g., gloves, weighing paper) in the solid hazardous waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling 2-Dodec-2-enylbutanedioic acid
This guide provides immediate, essential safety and logistical information for handling 2-Dodec-2-enylbutanedioic acid in a laboratory setting. The following procedures are based on general safety protocols for dicarboxylic acids and should be implemented to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be tight-sealing. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Wear protective gloves. Nitrile gloves may provide suitable short-term protection.[1][2] |
| Body Protection | Protective Clothing | A lab coat is the minimum requirement.[1][3] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded or if irritation occurs.[1] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.
Spill Management:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: Use personal protective equipment as required. For solid spills, cover with a plastic sheet to minimize spreading. Use an inert absorbent material to soak up liquid spills.
-
Collection: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the contaminated surface thoroughly.
Disposal Plan:
All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a properly labeled, sealed container. Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not flush into the surface water or sanitary sewer system.
Experimental Workflow
Caption: Workflow for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
